molecular formula C7H7BrFN B1271938 5-Bromo-3-fluoro-2-methylaniline CAS No. 886761-86-0

5-Bromo-3-fluoro-2-methylaniline

Cat. No.: B1271938
CAS No.: 886761-86-0
M. Wt: 204.04 g/mol
InChI Key: WZOCIQQLMNJJSE-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOCIQQLMNJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372198
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-86-0
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline (CAS Number: 886761-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-methylaniline, a halogenated aromatic amine, presents itself as a potentially valuable building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring amino, bromo, and fluoro groups on a toluene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, physicochemical properties, and safety information. It also addresses the significant data gap in the scientific literature regarding its specific synthesis and applications, offering insights through the lens of its more extensively studied isomers. This document serves as a foundational resource for researchers interested in exploring the synthetic utility of this compound.

Chemical Identity and Physicochemical Properties

This compound is registered under the CAS (Chemical Abstracts Service) number 886761-86-0 .[1] It is crucial to use this identifier to avoid confusion with its isomers, which possess different chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886761-86-0[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Synonyms 2-Amino-4-bromo-6-fluorotoluene
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Note: The lack of available data for properties such as melting and boiling points highlights the limited extent to which this specific isomer has been characterized in the public domain.

Synthesis and Reactivity: A Perspective

A plausible synthetic approach for this compound could involve a multi-step sequence starting from a commercially available fluorotoluene derivative, followed by bromination and nitration, and concluding with the reduction of the nitro group to an amine. The regioselectivity of the bromination and nitration steps would be critical and influenced by the directing effects of the existing substituents on the aromatic ring.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a halogenated aniline like this compound. This is not a validated protocol but a logical projection based on standard organic chemistry principles.

G A Starting Material (e.g., 2-Fluoro-6-methylaniline) B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C Electrophilic Bromination (e.g., NBS) B->C N-Bromosuccinimide in a suitable solvent D Deprotection C->D Acid or Base Hydrolysis E Purification (e.g., Chromatography) D->E F Final Product: This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several areas of research and development. The applications of its isomers can offer valuable insights into its potential.

Role as a Pharmaceutical Intermediate

Halogenated anilines are foundational building blocks in medicinal chemistry. The presence of bromine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

For example, the isomer 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential therapeutics for cancer.[2][3] This suggests that this compound could also serve as a valuable precursor for novel bioactive compounds. Its bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity.

Agrochemicals and Materials Science

Like many halogenated aromatic compounds, this compound is likely to find applications in the synthesis of agrochemicals, such as pesticides and herbicides.[1] In materials science, the incorporation of fluorinated and brominated moieties can be used to tune the electronic and photophysical properties of organic materials, making it a potential building block for organic light-emitting diodes (OLEDs) or other electronic devices.

Safety and Handling

A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 886761-86-0) should be consulted before handling. The safety information for its isomers, such as 3-Bromo-5-fluoro-2-methylaniline (CAS 502496-36-8), indicates that these types of compounds are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4]

General Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound (CAS 886761-86-0) is a chemical entity with significant, yet largely unexplored, potential. The primary challenge for researchers is the current scarcity of detailed, publicly available data on its synthesis and reactivity. This guide has aimed to provide a foundational understanding of this compound while clearly acknowledging these data gaps.

Future work in this area should focus on the development and publication of a robust and scalable synthetic protocol. Subsequent characterization and exploration of its utility in derivatization reactions will be crucial to unlocking its potential as a valuable building block for the next generation of pharmaceuticals and advanced materials. The well-documented utility of its isomers provides a strong rationale for such an investigation.

References

  • LookChem. (n.d.). Cas 886761-86-0, this compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

  • Your Reliable Source for High-Purity Organic Synthesis Intermediates. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

Sources

5-Bromo-3-fluoro-2-methylaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its significant applications in drug discovery and materials science. We delve into the causality behind its synthetic route and the rationale for its use in developing novel therapeutics, supported by authoritative references.

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of pharmaceutical and fine chemical synthesis, halogenated anilines are indispensable intermediates. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into an aniline framework imparts unique physicochemical properties and provides reactive handles for further chemical transformations. Fluorine, with its high electronegativity and small size, can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity, making it a prized element in drug design.[1][2] Bromine offers a versatile site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the complex scaffolds of modern pharmaceuticals.[3][4]

This compound (CAS No. 886761-86-0) is a prime example of such a strategically functionalized molecule. Its trifunctional nature allows for a diverse range of chemical manipulations, making it a valuable precursor for Active Pharmaceutical Ingredients (APIs) and advanced materials.[3][5]

Core Molecular Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Quantitative Data Summary

The fundamental properties of this compound and its common isomers are summarized below. As isomers, they share the same molecular formula and consequently, the same molecular weight.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 886761-86-0
Molecular Formula C₇H₇BrFN[6][7]
Molecular Weight 204.04 g/mol [6][7]
Monoisotopic Mass 202.97459 Da[6]
Appearance Off-white to yellow solid and/or liquid[5]
Boiling Point 259°C (Predicted)[5]
Melting Point 86-90 °C (for isomer 5-Bromo-4-fluoro-2-methylaniline)[7]
Structural and Spectroscopic Data

The structural identifiers for this compound are crucial for database searches and analytical characterization.

  • SMILES: Cc1c(N)cc(F)cc1Br

  • InChI: InChI=1S/C7H7BrFN/c1-4-7(10)3-5(9)2-6(4)8/h2-3H,10H2,1H3

  • InChIKey: DSYSVUWIAUMZDQ-UHFFFAOYSA-N (for isomer 3-Bromo-5-fluoro-2-methylaniline)[6]

Synthesis Protocol: A Validating Approach

The synthesis of substituted anilines often involves multi-step sequences starting from readily available precursors. A common and reliable method for a related isomer, 3-Bromo-5-fluoro-2-methylaniline , involves the reduction of a corresponding nitroaromatic compound. This self-validating protocol ensures high yield and purity, which are critical for subsequent applications.

Synthesis of 3-Bromo-5-fluoro-2-methylaniline

This protocol describes the reduction of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The choice of iron powder in the presence of an ammonium chloride solution is a classic, cost-effective, and efficient method for nitro group reduction, avoiding the need for high-pressure hydrogenation.

Reaction: Reduction of a Nitroaromatic Precursor Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Reagents: Iron powder, Ammonium chloride, Ethanol, Water

Step-by-Step Methodology: [8]

  • Reactor Setup: To a reaction vessel, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol).

  • Solvent Addition: Add water (24 mL) and ethanol (24 mL) to the mixture.

  • Catalyst Introduction: Add ammonium chloride (571 mg, 10.7 mmol). The ammonium chloride acts as an electrolyte to facilitate the electrochemical process on the iron surface.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Filtration: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the iron and iron oxides.

  • Product Extraction: Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL). Combine the filtrates and remove the organic solvents under reduced pressure.

  • Final Extraction: The resulting aqueous solution is extracted with dichloromethane (3 x 30 mL).

  • Isolation: The combined organic layers are separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Expected Outcome: This procedure affords 3-bromo-5-fluoro-2-methylaniline in high yield (approx. 87.7%) and purity, suitable for use in subsequent steps without further purification.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Nitroaromatic Precursor & Iron Powder B Add Ethanol/Water Solvent System A->B C Add Ammonium Chloride Catalyst B->C D Reflux for 5 hours C->D E Filter through Diatomaceous Earth D->E F Solvent Removal E->F G Dichloromethane Extraction F->G H Concentrate to Yield Pure Product G->H

Caption: Workflow for the synthesis of 3-Bromo-5-fluoro-2-methylaniline.

Applications in Drug Discovery and Development

The true value of this compound and its isomers lies in their application as versatile intermediates in the synthesis of biologically active molecules.[5]

Role as a Pharmaceutical Intermediate

Halogenated anilines are crucial building blocks for APIs.[3] The presence of multiple reactive sites on this compound allows for its strategic incorporation into complex drug candidates.[4] These sites include:

  • The Amine Group: Can undergo acylation, alkylation, or be converted into a diazonium salt for further functionalization.

  • The Bromine Atom: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[1]

  • The Fluorine Atom: Can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, although it is generally less reactive than other halogens. More importantly, its presence enhances the pharmacological profile of the final molecule.[1][9]

Case Study: Synthesis of Sirtuin 6 (SIRT6) Activators

A notable application for a closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is in the synthesis of MDL compounds (e.g., MDL-800, MDL-801), which are allosteric activators of SIRT6.[4] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making it an important target in oncology.[4] MDL compounds have been shown to suppress proliferation in non-small cell lung cancer and other cancer types.[4] The synthesis of these activators utilizes the aniline as a core scaffold, highlighting the direct impact of such intermediates on the development of novel cancer therapeutics.

Logical Relationship in API Synthesis

The diagram below illustrates the central role of this compound as a starting material in a typical drug development pipeline.

G A 5-Bromo-3-fluoro- 2-methylaniline B Cross-Coupling (e.g., Suzuki) A->B C Amide Bond Formation A->C D Further Functionalization A->D E Advanced Intermediate B->E C->E D->E F Final API E->F

Caption: Role of the aniline as a key building block in API synthesis.

Safety and Handling

As with all chemical reagents, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for the 5-bromo-3-fluoro isomer is not provided, data from closely related isomers indicates the following hazards:

  • GHS Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Serious Eye Irritation.[6][10][11][12]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[11]

  • Skin and Body Protection: Lab coat and appropriate footwear.

Store in a cool, dry place in a tightly sealed container.[5]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and materials science sectors. Its carefully designed structure provides a combination of stability, reactivity, and functionality that allows researchers and drug development professionals to construct novel molecules with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is essential to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

  • 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641. PubChem. [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. WorldOfChemicals. [Link]

  • Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical. [Link]

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. [Link]

  • 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). PubChemLite. [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • 3-Bromo-5-fluoro-2-methylaniline. MySkinRecipes. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Introduction: A Versatile Halogenated Aniline Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline: Properties, Reactivity, and Synthetic Potential

This compound is a polysubstituted aromatic compound belonging to the class of halogenated anilines. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and their role as key intermediates in the synthesis of complex molecular architectures. The specific arrangement of bromo, fluoro, methyl, and amino groups on the aniline scaffold imparts a unique electronic and steric profile, making it a valuable precursor for creating novel pharmaceutical agents and functional materials.

Halogenated aromatic rings are foundational components in organic chemistry, serving as critical handles for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and diazotization reactions. The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective, stepwise functionalization. This guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique structure and identifiers. This compound is registered under CAS Number 886761-86-0.[1][2]

Caption: Molecular Structure of this compound.

PropertyValueSource
CAS Number 886761-86-0[1]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [3]
IUPAC Name This compound-
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); Insoluble in water (predicted)-

Note: The closely related isomer 5-Bromo-4-fluoro-2-methylaniline is a pale purple powder with a melting point of 86-90 °C, which may provide an estimation for the physical state of the title compound.[4][5]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predicted profile can be established based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The two aromatic protons will appear as doublets or doublet of doublets, with coupling constants determined by their relationship to the fluorine atom and each other. The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet. For reference, the ¹H NMR spectrum of the isomer 3-Bromo-5-fluoro-2-methylaniline in DMSO-d₆ shows aromatic signals at δ 6.60 (dd) and 6.42 (dd), a broad singlet for the amine protons at δ 5.54, and a singlet for the methyl group at δ 2.09.[6]

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine, fluorine, and nitrogen showing characteristic shifts.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The high-resolution mass would be used to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

cluster_0 Reactivity Sites of this compound A Amino Group (NH₂) - Diazotization - Acylation - Alkylation B Aromatic Ring - Electrophilic Substitution (Directed by NH₂, CH₃, F, Br) C Bromo Substituent (C-Br) - Cross-Coupling (Suzuki, etc.) - Lithiation / Grignard Formation D Fluoro Substituent (C-F) - Nucleophilic Aromatic Substitution (SNAr) (Activated Conditions) start Precursor: 4-Bromo-2-fluoro-6-nitrotoluene step1 Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) start->step1 product Product: This compound step1->product

Caption: Proposed Synthetic Route via Nitro Reduction.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-nitrotoluene

This protocol is adapted from a known procedure for a similar isomer and serves as a representative methodology. [6]Causality: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Using iron powder with an acid promoter like ammonium chloride in a protic solvent is a classic, cost-effective, and scalable method that avoids the hazards of catalytic hydrogenation with H₂ gas.

Materials:

  • 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq)

  • Iron powder (Fe), fine grade (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Solvent Addition : Add a 1:1 mixture of ethanol and water to the flask. The solvent volume should be sufficient to create a stirrable slurry (e.g., 20 mL per gram of nitro compound).

  • Heating : Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-6 hours).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.

  • Washing : Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure all product is recovered.

  • Extraction : Combine the filtrates and remove the organic solvents under reduced pressure. This will leave an aqueous residue. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification : The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Applications in Research and Drug Discovery

This compound is a prime candidate for use as a building block in the synthesis of biologically active molecules. The applications of its isomers highlight the potential utility of this compound class.

  • Pharmaceutical Intermediates : Halogenated anilines are ubiquitous in medicinal chemistry. The related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key starting material for the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase that functions as a tumor suppressor. [4]This demonstrates the direct applicability of such scaffolds in developing novel cancer therapeutics. The unique substitution pattern of this compound offers a distinct structural motif for scaffold hopping and the generation of new intellectual property in drug discovery programs.

  • Agrochemical Synthesis : Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides often relies on aniline-based intermediates.

  • Materials Science : The incorporation of fluorine and bromine atoms can significantly alter the electronic, optical, and thermal properties of organic materials, making this compound a potential precursor for specialty polymers, dyes, or electronic components. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from closely related isomers. The isomer 3-Bromo-5-fluoro-2-methylaniline is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation. [3] General Handling Precautions:

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Exposure Avoidance : Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult a comprehensive, up-to-date SDS from the chemical supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical building block. Its trifunctional nature—endowed by the amine, bromo, and fluoro groups—provides chemists with a powerful platform for constructing complex molecules through a variety of selective, high-yielding transformations. While detailed experimental data for this specific isomer remains sparse, its potential utility in drug discovery and materials science is strongly supported by the extensive applications of its structural analogs. This guide serves as a foundational resource, grounded in established chemical principles, to enable researchers to harness the synthetic potential of this versatile compound.

References

  • Cenmed Enterprises. This compound (C007B-454442). Available from: [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (Article). Available from: [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Available from: [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. Available from: [Link]

Sources

5-Bromo-3-fluoro-2-methylaniline structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline: Synthesis, Characterization, and Applications

Abstract

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a halogenated aniline, its structure incorporates three key functional groups—an amine, a bromine atom, and a fluorine atom—each offering distinct reactivity and utility. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, methods for its characterization, and a discussion of its applications as a versatile building block in drug discovery and materials science. The strategic positioning of its substituents makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The utility of this compound stems from the unique electronic and steric properties imparted by its substituents. The methyl group is an electron-donating group, the fluorine is a moderately deactivating but ortho-para directing group, and the bromine provides a key site for cross-coupling reactions.

Chemical Structure

The structure consists of an aniline ring substituted with a methyl group at position 2, a fluorine atom at position 3, and a bromine atom at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 886761-86-0
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1][2]
Appearance Solid[2]
InChIKey DSYSVUWIAUMZDQ-UHFFFAOYSA-N[1]
SMILES Cc1c(N)cc(Br)cc1F-
Purity Typically >97%

Synthesis Protocol: Electrophilic Bromination of 3-Fluoro-2-methylaniline

The synthesis of this compound is most directly achieved via electrophilic aromatic substitution on the precursor 3-Fluoro-2-methylaniline.

Causality of Experimental Choice: This route is chosen for its efficiency and regiochemical control. The starting aniline's substituents direct the incoming electrophile (bromine). The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. The fluorine (-F) is deactivating but also ortho-, para-directing. The position para to the strongly activating amino group is blocked by the methyl group. The position para to the methyl group (C5) is sterically accessible and electronically activated, making it the most favorable site for bromination.

SynthesisWorkflow start Start: 3-Fluoro-2-methylaniline in Acetic Acid bromination Bromination: Add Br₂ dropwise at 0-5 °C start->bromination Cooling stir Reaction: Stir at room temperature (2-4 hours) bromination->stir Controlled Addition quench Quenching: Pour into ice water, basify with NaOH stir->quench Reaction Completion extract Extraction: Extract with Ethyl Acetate (3x) quench->extract Work-up dry Drying: Dry organic layer over anhydrous Na₂SO₄ extract->dry concentrate Concentration: Remove solvent under reduced pressure dry->concentrate purify Purification: Column Chromatography (Silica, Hexane/EtOAc) concentrate->purify Crude Product product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-2-methylaniline (10.0 g, 79.9 mmol) and glacial acetic acid (80 mL).[3]

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (4.1 mL, 79.9 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the cooled aniline solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate may form. Slowly neutralize the mixture by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation is essential. The following data are characteristic of the target compound.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons (~2.1-2.2 ppm), a broad singlet for the amine protons (~3.7-3.9 ppm, exchanges with D₂O), and two doublets in the aromatic region (~6.5-7.0 ppm) corresponding to the two aromatic protons, showing coupling to the fluorine atom.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the methyl carbon, and six distinct aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

  • IR (ATR, cm⁻¹): Characteristic peaks would include N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C aromatic ring stretching (~1600 cm⁻¹), and C-F and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a monobrominated compound. For C₇H₇BrFN, the expected m/z would be ~203 and ~205.

Applications in Research and Drug Development

Halogenated anilines like this compound are highly valued building blocks in pharmaceutical and materials science.[4][5] The trifunctional nature of the molecule allows for sequential, regioselective modifications.

  • Scaffold for Drug Candidates: The aniline scaffold is a common feature in many biologically active molecules.[6] This specific intermediate is used to synthesize libraries of novel compounds for screening against various biological targets.

  • Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[5][6] This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, enabling the construction of complex molecular frameworks.

  • Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 3-position is a critical feature for drug development. Its incorporation can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7][8]

  • Amine Group Reactivity: The primary amine at the 1-position can be readily acylated, alkylated, or used in condensation reactions to form heterocycles, further expanding the molecular diversity accessible from this starting material.

  • Precursor to APIs: This compound and its isomers are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][9] For instance, the related isomer 5-Bromo-4-fluoro-2-methylaniline is a key ingredient for synthesizing sirtuin 6 (SIRT6) activators, which are being investigated as potential tumor suppressors.[5]

Safety, Handling, and Storage

Substituted anilines are toxic and must be handled with appropriate precautions.[10][11][12]

  • Hazard Identification: This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][13][14] It is also a skin and serious eye irritant.[1]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[10][11] For weighing or transferring solids, a dust mask may be appropriate.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12] Contaminated clothing should be removed immediately and washed before reuse.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[13]

References

  • 3-Bromo-5-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved January 16, 2026, from [Link]

  • ANILINE Safety Data Sheet. (2023, October 27). Techno PharmChem. Retrieved January 16, 2026, from [Link]

  • Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH & Co.KG. Retrieved January 16, 2026, from [Link]

  • 3-Bromo-5-fluoro-2-methylaniline. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • 5-Fluoro-2-methylaniline. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 16, 2026, from [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008). Google Patents.
  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved January 16, 2026, from [Link]

  • The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). Autech Industry Co.,Limited. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0). As a halogenated aniline derivative, this compound is a valuable building block in medicinal chemistry and pharmaceutical development. However, its structure suggests potential toxicological properties characteristic of this chemical class, necessitating stringent safety protocols. This guide synthesizes available data from closely related isomers and general principles of handling aromatic amines to provide a robust framework for risk mitigation. All protocols herein are designed to be self-validating, emphasizing a deep understanding of the chemical's hazards to ensure the safety of laboratory personnel.

Compound Identification and Properties

This compound is an aromatic amine whose utility in organic synthesis is significant.[1] An understanding of its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 886761-86-0[2]
Molecular Formula C₇H₇BrFN[3][4]
Molecular Weight 204.04 g/mol [3][4]
Appearance Solid (presumed, based on isomers)
Melting Point 86-90 °C (for isomer 5-Bromo-4-fluoro-2-methylaniline)
Boiling Point 259 °C (for isomer 3-Bromo-5-fluoro-2-methylaniline)[5]

Note: Due to the limited availability of specific data for this exact isomer, some physical properties are extrapolated from closely related compounds.

Hazard Assessment and GHS Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Toxicological Rationale: Anilines and their derivatives are known to be systemic toxins.[8] Absorption can occur readily through the skin, as well as via inhalation and ingestion.[9] The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While this specific endpoint is not listed for all isomers, it should be considered a potential hazard. The halogenated nature of this compound can also influence its toxicokinetics and reactivity.

Risk Management and Control Measures

A multi-layered approach to risk management is critical. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[10] This protects the user from inhaling dust or vapors. All weighing and transfer operations must be performed within the fume hood. A safety shower and eyewash station must be immediately accessible.[1]

Administrative Controls
  • Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

  • Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing work.[8]

  • Hygiene Practices: Users must wash their hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Halogenated Anilines start Handling this compound body Body Protection: Fully-buttoned lab coat start->body Mandatory hands Hand Protection: Double-glove with Nitrile or Neoprene gloves. Nitrile is acceptable for incidental contact only. start->hands Mandatory eyes Eye Protection: ANSI-approved safety glasses with side shields (minimum). Chemical splash goggles are required when handling larger quantities or solutions. start->eyes Mandatory resp Respiratory Protection: Not required if handled exclusively in a fume hood. If fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory. start->resp Conditional

Caption: Figure 1: PPE Selection Workflow for Halogenated Anilines.

Rationale for Glove Selection: Anilines can penetrate some glove materials. While nitrile gloves are common in laboratories, they may offer limited protection.[12] For prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber are recommended. For routine handling of small quantities, double-gloving with nitrile gloves and changing them frequently is a practical and necessary precaution.[12]

Experimental Protocols

Safe Handling and Weighing Protocol
  • Preparation: Don all required PPE as specified in Figure 1. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Designated Area: Place a disposable, absorbent bench liner in the designated work area inside the fume hood.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood. Use a spatula to transfer the material carefully to avoid generating dust.

  • Solution Preparation: If making a solution, add the solvent to the container with the weighed solid slowly. Cap the container before mixing or sonicating.

  • Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a solvent-moistened towel (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.[13] Wash hands thoroughly.

Emergency Procedures

Emergency_Response_Flow Figure 2: Emergency Response Protocol event Exposure Event skin Skin Contact event->skin eye Eye Contact event->eye inhalation Inhalation event->inhalation ingestion Ingestion event->ingestion action_skin Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. skin->action_skin action_eye Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. eye->action_eye action_inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion

Caption: Figure 2: Emergency Response Protocol.

Spill Response:

  • Small Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand).[8] Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert others and prevent entry. If safe to do so, increase ventilation. The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.[12]

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7][9] Store in a designated cabinet for toxic chemicals, and ensure it is segregated from other reactive classes.

Disposal: All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a chemical intermediate with significant potential in research and development. However, its structural similarity to other toxic halogenated anilines demands a cautious and well-documented approach to safety. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. The principles and procedures outlined in this guide are designed to foster a culture of safety and ensure that scientific advancement does not come at the cost of personal health.

References

  • Cenmed Enterprises. This compound (C007B-454442). [Link]

  • Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • Washington State University. Aniline - Standard Operating Procedure. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

Sources

5-Bromo-3-fluoro-2-methylaniline spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Halogenated anilines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of the bromo, fluoro, and methyl groups on the aniline ring imparts unique physicochemical properties that can be exploited in drug design and the development of novel organic materials. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough understanding of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (at C4)6.8 - 7.2Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Aromatic-H (at C6)6.6 - 7.0Doublet of doublets (dd)J(H-F) ≈ 2-4, J(H-H) ≈ 2-3
-NH₂3.5 - 4.5Broad singlet (bs)-
-CH₃2.1 - 2.4Singlet (s)-

Disclaimer: This is a predicted spectrum based on established principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The two aromatic protons are expected to appear as distinct signals in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the aromatic ring. The proton at C4 will be coupled to the adjacent fluorine atom and the proton at C6, resulting in a doublet of doublets. Similarly, the proton at C6 will be coupled to the fluorine atom and the proton at C4, also giving a doublet of doublets. The magnitude of the coupling constants (J-values) will be crucial in assigning these protons.

  • Amine Protons: The protons of the amine group (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons: The three protons of the methyl group (-CH₃) are equivalent and will appear as a sharp singlet in the upfield region (2.1-2.4 ppm).

For comparison, the experimental ¹H NMR data for the related isomer, 3-Bromo-5-fluoro-2-methylaniline , in DMSO-d₆ is reported as: δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H)[2]. This data provides a valuable reference for the expected chemical shifts and coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-NH₂ (C1)140 - 145Doublet
C-CH₃ (C2)115 - 120Doublet
C-F (C3)158 - 163Singlet
C-H (C4)110 - 115Doublet
C-Br (C5)100 - 105Doublet
C-H (C6)125 - 130Doublet
-CH₃15 - 20Singlet

Disclaimer: This is a predicted spectrum based on established principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the fluorine (C3) will be significantly downfield and will appear as a singlet with a large coupling constant in a coupled spectrum. The carbons adjacent to the fluorine will show smaller C-F coupling. The carbon attached to the bromine (C5) will be shifted upfield compared to the other aromatic carbons.

  • Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=C (Aromatic)Stretching1500 - 1600
N-H (Amine)Bending1580 - 1650
C-F (Aryl-Fluoride)Stretching1100 - 1300
C-Br (Aryl-Bromide)Stretching500 - 600

Disclaimer: This is a predicted spectrum based on established principles of IR spectroscopy. Actual experimental values may vary.

Interpretation of the IR Spectrum
  • N-H Stretching: The presence of the primary amine group will be indicated by two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1500-1600 cm⁻¹ region.

  • C-F and C-Br Stretching: The C-F stretching vibration will produce a strong absorption band in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration will be found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The monoisotopic mass is 202.97459 Da[3].

  • Major Fragments: Fragmentation of the molecular ion may occur through the loss of various groups. Common fragmentation pathways for anilines include the loss of H, NH₂, and CH₃. The loss of Br and F is also possible.

Interpretation of the Mass Spectrum

The presence of the bromine atom will be the most telling feature of the mass spectrum. The M⁺ and M+2 peaks with nearly equal abundance will be a clear indicator. The fragmentation pattern will help to confirm the presence of the methyl and amine groups. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. While experimental data for this specific isomer remains elusive in the public domain, the predictive and comparative approach outlined in this guide offers a robust framework for researchers. The provided protocols and interpretive guidance are designed to be self-validating, ensuring a high degree of confidence in the analytical results. This foundational knowledge is critical for the effective utilization of this versatile building block in the advancement of pharmaceutical and materials science research.

References

  • A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
  • 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8. ChemicalBook.
  • 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Niche Building Block

5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0) is a halogenated aromatic amine, a class of compounds pivotal to modern synthetic chemistry.[1] Its trifunctional nature—possessing bromine, fluorine, and amine moieties—renders it a versatile building block for introducing specific physicochemical properties into larger, more complex molecules.[1] In drug discovery and agrochemical research, such synthons are instrumental in modulating factors like metabolic stability, binding affinity, and bioavailability.[1]

This guide addresses a critical challenge for researchers working with novel or niche compounds: the frequent absence of comprehensive, publicly available data on physical properties. While key identifiers for this compound are established, specific experimental values for properties like melting and boiling points are not consistently reported in common chemical databases.[1][2][3]

Therefore, this document serves a dual purpose. First, it consolidates the known physicochemical data for this compound. Second, and more importantly, it provides field-proven, detailed experimental protocols for researchers to determine these essential properties in their own laboratory settings. This approach empowers scientists to generate reliable, firsthand data, ensuring the integrity of subsequent research and development activities.

Section 1: Core Physicochemical & Structural Properties

The foundational identity of a compound is defined by its structure and basic molecular properties. For this compound, these are well-documented and crucial for any experimental work.

The table below summarizes the core, structurally-derived, and reported properties for this compound.

PropertyValueSource
CAS Number 886761-86-0[1][5]
Molecular Formula C₇H₇BrFN[1][5][6]
Molecular Weight 204.04 g/mol [6][7][8]
Appearance Data not consistently available; typically an off-white to yellow or brown solid.[7]
Melting Point Not available in surveyed databases.[1][3]
Boiling Point Not available in surveyed databases.[1][2]
Density Not available in surveyed databases.[1]
Solubility Not available in surveyed databases.[1]

Section 2: Standardized Protocols for Experimental Property Determination

Given the absence of published experimental data for several key physical properties, this section provides robust, step-by-step methodologies for their determination. These protocols are designed to be self-validating and are standard practice in organic chemistry and pharmaceutical development labs.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a solid's purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The capillary method remains the most common and reliable technique.

This technique relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow heating rate (~1-2°C per minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, allowing for an accurate observation of the temperature range over which the phase transition from solid to liquid occurs.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Dry the compound (e.g., in a desiccator) p2 Finely powder the solid (using a spatula or mortar) p1->p2 p3 Load sample into capillary tube (2-3 mm height) p2->p3 p4 Pack sample tightly (tapping or dropping through a long tube) p3->p4 m1 Place capillary in apparatus p4->m1 m2 Set start temp ~15°C below expected M.P. (if known) m1->m2 m3 Heat rapidly to start temp, then reduce rate to 1-2°C/min m2->m3 m4 Record T-initial: (first sign of liquid) m3->m4 m5 Record T-final: (all solid has melted) m4->m5 a1 Report as a range: T-initial – T-final m5->a1 a2 Perform at least two concordant measurements a1->a2

Caption: Workflow for Melting Point Determination.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.

    • Jab the open end of a capillary tube into the powder until a small amount enters the tube.

    • Invert the tube and tap it gently on the benchtop to move the solid to the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to get a rough estimate.

    • For the accurate measurement, set the starting temperature to about 15°C below the estimated melting point.

  • Measurement:

    • Begin heating. Once the temperature is within 15°C of the expected melting point, slow the heating rate to 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T-initial).

    • Continue heating at the slow rate and record the temperature at which the last crystal of solid melts into liquid (T-final).

  • Reporting:

    • The melting point is reported as the range from T-initial to T-final.

    • Allow the apparatus to cool, and repeat the measurement with a fresh sample to ensure reproducibility.

Boiling Point Determination: The Microscale Method

For determining the boiling point of small quantities of a liquid, or for a solid that can be melted, the microscale capillary method (Thiele tube or similar apparatus) is highly effective. This method defines the boiling point as the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

A small sample is heated in a tube along with an inverted, sealed-end capillary. As the temperature rises, the air trapped in the capillary expands and escapes as bubbles. When the heating is stopped, the sample cools. The boiling point is the temperature at which the cooling liquid's vapor pressure equals the external pressure, causing the liquid to be drawn back into the capillary tube.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Place 0.5 mL of sample into a small test tube p2 Insert a melting point capillary (sealed end up) into the sample p1->p2 p3 Attach tube to a thermometer with a rubber band p2->p3 m1 Immerse assembly in a heating bath (e.g., Thiele tube) p3->m1 m2 Heat gently and continuously m1->m2 m3 Observe for a rapid, continuous stream of bubbles from capillary m2->m3 m4 Remove heat and allow to cool m3->m4 m5 Record temperature when liquid is drawn into the capillary m4->m5 a1 The recorded temperature is the boiling point m5->a1 a2 Record atmospheric pressure for corrected B.P. a1->a2

Caption: Workflow for Microscale Boiling Point Determination.

  • Sample Preparation:

    • If this compound is solid, melt a small quantity first.

    • Place about 0.5 mL of the liquid sample into a small test tube (e.g., a 75x10 mm tube).

    • Take a standard melting point capillary tube and seal one end if it is not already sealed. Place this capillary tube into the sample with the open end down.

    • Attach the test tube to a thermometer using a small rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.

  • Apparatus Setup:

    • Clamp a Thiele tube to a ring stand and immerse the thermometer-sample assembly into the oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun. The oil will circulate, providing even heating.

    • As the temperature rises, air will escape from the inverted capillary. A slow stream of bubbles will emerge.

    • Continue to heat until a rapid and continuous stream of bubbles escapes from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Watch the capillary tip closely. The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

  • Reporting:

    • For high accuracy, especially for comparison with literature values, record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Thermodynamic Solubility Assessment: The Shake-Flask Method

Understanding a compound's solubility in various solvents (e.g., aqueous buffers, organic solvents) is paramount for applications in drug development and process chemistry. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid to the solvent and agitating for an extended period (typically 24-72 hours), the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the clear supernatant provides the solubility value at that specific temperature.

  • Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of a different test solvent (e.g., water, PBS pH 7.4, ethanol, DMSO). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. For poorly soluble compounds, 48-72 hours may be necessary.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µg/mL.

Section 3: Handling and Storage

As a halogenated aromatic amine, this compound requires careful handling and storage to ensure chemical integrity and user safety.

  • Handling: All work should be performed in a well-ventilated chemical fume hood.[9] Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl or neoprene; nitrile gloves may offer limited protection).[9][10] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[9][10][11]

Conclusion

This compound is a valuable synthetic intermediate whose full physical characterization in public literature is incomplete. This guide provides the known structural and identifying information while empowering researchers with the practical, validated methodologies required to determine its melting point, boiling point, and solubility. By adhering to these rigorous experimental protocols, scientists can generate the reliable data necessary to advance their research, whether in the synthesis of novel pharmaceuticals or the development of new materials.

References

  • LookChem. Cas 886761-86-0, this compound. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

  • Angene Chemical. This compound. [Link]

  • LookChem. This compound SDS, 886761-86-0 Safety Data. [Link]

  • University of Colorado Colorado Springs. HANDLING AND STORAGE OF HAZARDOUS MATERIALS. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PubChemLite. 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). [Link]

  • Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

  • Washington State University. Aniline. [Link]

  • Rutgers University. Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-3-fluoro-2-methylaniline: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 5-Bromo-3-fluoro-2-methylaniline, a trifunctional aromatic amine, represents a key intermediate in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. This guide provides an in-depth technical overview of this versatile reagent, from supplier qualification to practical application in modern cross-coupling methodologies.

The Strategic Importance of this compound in Modern Synthesis

This compound (CAS Number: 886761-86-0) is an aromatic amine bearing three distinct functional handles: a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of the parent molecule.[1] This unique combination of reactive sites makes it a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals.[1] Its applications are noted in the development of LRRK2 inhibitors and other protein kinase inhibitors, underscoring its relevance in contemporary drug discovery programs.

The strategic placement of the bromo, fluoro, and methyl groups on the aniline scaffold allows for precise control over subsequent chemical transformations. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and modulate the pKa of proximal functional groups in the final target molecule.

Sourcing and Qualification of this compound

The reliability of a synthesis is intrinsically linked to the quality of the starting materials. Therefore, the selection of a reputable supplier for this compound is a critical first step. A number of chemical suppliers offer this reagent, and a comprehensive evaluation should extend beyond mere price comparison.

Supplier CategoryKey ConsiderationsExamples of Potential Suppliers
Global Chemical Suppliers Broad inventory, established quality control systems, readily available documentation (CoA, SDS).BLDpharm, Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI)
Specialized Intermediate Manufacturers Expertise in the synthesis of complex building blocks, potential for custom synthesis and scale-up.ChemScene, LookChem
Pharmaceutical Intermediate Specialists Focus on high-purity compounds for drug development, adherence to stringent quality standards.Angene Chemical

Supplier Qualification Workflow:

A robust supplier qualification process is essential to mitigate risks associated with impurities that could compromise subsequent synthetic steps or lead to the generation of fallacious biological data.

G cluster_0 Supplier Qualification Workflow A Initial Supplier Screening (e.g., online databases, catalogs) B Request Technical Documentation (CoA, SDS, Purity Data) A->B C Analytical Verification of Sample (e.g., NMR, LC-MS, GC-MS) B->C C->A Reject if significant discrepancies are found D Comparative Analysis of Purity Profiles C->D D->A Re-evaluate if purity is unsatisfactory E Supplier Audit (for large-scale procurement) (optional) D->E Proceed if purity meets a pre-defined threshold F Approved Supplier List E->F

Figure 1: A systematic workflow for the qualification of this compound suppliers.

Synthesis and Quality Control of this compound

While end-users will typically procure this reagent, an understanding of its synthesis is valuable for troubleshooting and for appreciating potential impurities. A plausible synthetic route involves the regioselective bromination and fluorination of a suitable toluidine precursor. A general retrosynthetic analysis is presented below.

Retrosynthetic Analysis:

G cluster_1 Retrosynthetic Pathway Target This compound Intermediate1 Halogenated Toluidine Intermediate Target->Intermediate1 Regioselective Halogenation StartingMaterial 2-Methylaniline (o-Toluidine) Intermediate1->StartingMaterial Functional Group Interconversion

Figure 2: A simplified retrosynthetic analysis for this compound.

Quality Control and Analytical Characterization:

The purity of this compound should be rigorously assessed using a combination of analytical techniques to ensure the absence of isomeric impurities and residual reagents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation and is a powerful tool for identifying and quantifying impurities. The ¹H NMR spectrum is expected to show distinct aromatic proton signals, an amino proton signal, and a methyl singlet. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₇BrFN, MW: 204.04 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound by separating it from non-volatile impurities. A purity of ≥98% is generally recommended for applications in medicinal chemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the presence of volatile impurities.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[2][3] The following protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate tribasic, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of sterically hindered and electron-rich aryl bromides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction and is generally well-tolerated by many functional groups.

  • Solvent System: The use of a dioxane/water solvent system is common for Suzuki reactions. The water is essential for the activation of the boronic acid and for solubilizing the base.

Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Base Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination

Figure 3: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in drug discovery and agrochemical research. A thorough understanding of its sourcing, quality control, and reactivity is essential for its effective utilization. The provided guidelines and experimental protocol for the Suzuki-Miyaura cross-coupling reaction serve as a valuable resource for researchers and scientists seeking to leverage the synthetic potential of this versatile intermediate. As with any chemical synthesis, careful planning, execution, and analysis are the cornerstones of success.

References

  • LookChem. Cas 886761-86-0, this compound. [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. [No valid URL available]
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Safety Data Sheet - 5-Bromo-2-methylaniline. [No valid URL available]
  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChemLite. 3-bromo-5-fluoro-2-methylaniline (C7H7BrFN). [Link]

  • PubChemLite. 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • NIST WebBook. 2-Fluoro-5-methylaniline. [Link]

Sources

Commercial Availability and Technical Profile of 5-Bromo-3-fluoro-2-methylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Halogenated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated anilines serve as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic incorporation of bromine and fluorine atoms into an aniline scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical overview of 5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0), a specialized chemical intermediate for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an aromatic amine characterized by the presence of bromo, fluoro, and methyl substituents on the aniline ring.[1][2] This specific arrangement of functional groups offers multiple reaction sites, enabling a diverse range of chemical transformations.

PropertyValueSource(s)
CAS Number 886761-86-0[3][4][5][6][7]
Molecular Formula C₇H₇BrFN[4][6][7]
Molecular Weight 204.04 g/mol [4][6][7]
Synonyms 2-Amino-4-bromo-6-fluorotoluene[1]
Predicted Boiling Point 261.3±35.0 °CChemicalBook
Predicted Density 1.589±0.06 g/cm³ChemicalBook
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Note: Experimental data for melting point and boiling point are not widely reported in publicly available sources, with many suppliers listing these as "N/A". The provided values are predictions.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, catering primarily to the research and development sector. It is typically offered in quantities ranging from milligrams to grams, with purities generally around 97%.

SupplierPurityAvailable Quantities
BLD Pharm >95%Inquire for details
Angene 97%250mg, 1g
Abovchem 95%1g, 5g, 25g
ChemScene >97%Inquire for details
Aaron-chem >97%Inquire for details

Pricing is typically available upon request from the respective suppliers and is subject to change based on quantity and market conditions.

Synthesis and Reactivity

A general synthetic strategy for a related compound, 3-bromo-5-fluoro-2-methylaniline, involves the reduction of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene using iron powder and ammonium chloride in a mixture of ethanol and water.[1] A similar pathway could likely be adapted for the synthesis of this compound, starting from the appropriate nitrotoluene derivative.

The chemical reactivity of this compound is dictated by its three key functional groups: the amine, the bromine atom, and the fluorine atom. This trifunctional nature allows for a variety of subsequent chemical modifications.

Caption: Key reactive sites of this compound.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[8] The bromo- and fluoro- substituents can enhance the pharmacological profile of a drug candidate. While specific, publicly documented applications of this compound are not abundant, its structural features suggest its utility in several areas of drug discovery.

Kinase Inhibitors: Bromo-substituted anilines are a common scaffold in the development of kinase inhibitors for oncology and inflammatory diseases.[9][10][11] The bromine atom can serve as a handle for cross-coupling reactions to build more complex molecular structures that interact with the kinase active site.

Agrochemicals: This compound also has potential applications in the agrochemical industry as a building block for novel pesticides and herbicides.[2]

The general importance of fluorinated and brominated anilines in creating complex molecules for pharmaceuticals is well-established.[12]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. The following information is a summary of potential hazards and should not be considered a substitute for a full SDS.

Hazard Identification: While a specific GHS classification for this compound is not universally available across all suppliers, related bromo-fluoro-aniline compounds are often classified with the following hazards:

  • Harmful if swallowed.[13]

  • Causes skin irritation.[13]

  • Causes serious eye irritation.[13]

  • May cause respiratory irritation.[13]

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[14]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2]

Conclusion

This compound is a commercially available, albeit specialized, chemical intermediate with significant potential for applications in drug discovery and agrochemical research. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules. While detailed experimental data for some of its physical properties and specific, documented applications are limited in the public domain, its structural similarity to other key intermediates suggests its value for researchers in the field. As with all chemical reagents, proper safety precautions must be observed during handling and use.

References

  • LookChem. Cas 886761-86-0, this compound. [Link]

  • PrepChem.com. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. [Link]

  • Angene. This compound | 886761-86-0. [Link]

  • LookChem. This compound SDS, 886761-86-0 Safety Data. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • PubChemLite. 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). [Link]

  • Angene. This compound | 886761-86-0. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Aaron-chem. 886761-86-0 | MFCD03094194 | this compound. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]

Sources

Introduction: The Strategic Importance of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-5-fluoro-2-methylaniline

This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in modern pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's synthesis, characterization, and applications, with an emphasis on the scientific rationale behind the experimental protocols.

Halogenated anilines are a cornerstone of medicinal chemistry and materials science. The introduction of halogen atoms into the aniline scaffold provides chemists with versatile synthetic handles for a variety of cross-coupling and substitution reactions. Specifically, the presence of both bromine and fluorine atoms, as in the case of 3-Bromo-5-fluoro-2-methylaniline, offers orthogonal reactivity. The carbon-bromine bond is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom can modulate the electronic properties of the ring and influence molecular interactions, such as hydrogen bonding and metabolic stability.[1][2][3]

3-Bromo-5-fluoro-2-methylaniline, in particular, has emerged as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4] Its trifunctional nature—an amine group for amide bond formation, a bromine for cross-coupling, and a fluorine for electronic modulation—makes it a highly sought-after intermediate in drug discovery programs targeting a range of therapeutic areas.[3][4]

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 502496-36-8[5][6]
Molecular Formula C₇H₇BrFN[5]
Molecular Weight 204.04 g/mol [5]
Appearance Off-white to yellow solid and/or liquid[4]
Boiling Point 259°C[4]
IUPAC Name 3-bromo-5-fluoro-2-methylaniline[5]
SMILES CC1=C(C=C(C=C1Br)F)N[5]
InChIKey DSYSVUWIAUMZDQ-UHFFFAOYSA-N[5]

Synthesis of 3-Bromo-5-fluoro-2-methylaniline: A Mechanistic Approach

The synthesis of 3-Bromo-5-fluoro-2-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the reduction of a nitro precursor.[6]

Synthetic Workflow

The overall synthetic strategy is a classic example of nitro group reduction, a fundamental transformation in the synthesis of aromatic amines.

G cluster_0 Synthesis of 3-Bromo-5-fluoro-2-methylaniline A 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (Starting Material) B Reaction Mixture: - Iron Powder (Fe) - Ammonium Chloride (NH₄Cl) - Ethanol/Water Solvent A->B Add Reagents C Reflux (5h) B->C Heat D Workup: 1. Filtration through diatomaceous earth 2. Solvent Removal 3. Extraction with Dichloromethane C->D Reaction Completion E 3-Bromo-5-fluoro-2-methylaniline (Final Product) D->E Isolation

Caption: Synthetic workflow for the preparation of 3-Bromo-5-fluoro-2-methylaniline.

Detailed Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for the synthesis of the title compound.[6]

Step 1: Reaction Setup

  • To a reaction vessel equipped with a reflux condenser, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol).

  • Add iron powder (0.6 g, 10.68 mmol) and ammonium chloride (571 mg, 10.7 mmol).

  • Add a mixture of ethanol (24 mL) and water (24 mL) to the vessel.

  • Expert Insight: The use of iron powder in the presence of a mild acid (generated in situ from ammonium chloride in water) is a classic and cost-effective method for the reduction of aromatic nitro compounds (Béchamp reduction). The large excess of iron is necessary to drive the reaction to completion. Ethanol is used as a co-solvent to ensure the solubility of the organic starting material.

Step 2: Reaction and Monitoring

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Product Isolation and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the iron salts.

  • Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • Extract the resulting aqueous solution with dichloromethane (3 x 30 mL).

  • Separate the organic layers, combine them, and concentrate under reduced pressure to afford the crude product.

  • Trustworthiness: This self-validating protocol yields crude 3-bromo-5-fluoro-2-methylaniline (390 mg, 1.87 mmol, 87.7% yield) of sufficient purity for use in subsequent reactions without further purification, as confirmed by NMR analysis.[6]

Characterization of the Final Product

The identity and purity of the synthesized 3-Bromo-5-fluoro-2-methylaniline can be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d6): δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H).[6]

Applications in Drug Discovery and Development

The unique substitution pattern of 3-Bromo-5-fluoro-2-methylaniline makes it a valuable intermediate in the synthesis of various pharmaceutically active compounds.

Role as a Versatile Building Block

This compound is utilized in the development of novel therapeutics, particularly in the areas of oncology and neurological disorders.[4] Its structure allows for the strategic introduction of various functionalities to optimize the pharmacological profile of a lead compound.

Case Study: Synthesis of SIRT6 Activators

A related isomer, 5-Bromo-4-fluoro-2-methylaniline, serves as a key intermediate in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6).[3] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making it an attractive target for cancer therapy.[3] The synthesis of these activators highlights the importance of dihalogenated anilines in constructing complex molecules with specific biological activities.[2][3] This underscores the potential of 3-Bromo-5-fluoro-2-methylaniline to be employed in similar synthetic strategies for novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-fluoro-2-methylaniline.

  • Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[5]

  • GHS Pictograms: Warning.[5]

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

3-Bromo-5-fluoro-2-methylaniline is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its synthesis, while straightforward, requires a clear understanding of the underlying reaction mechanism and careful execution of the experimental protocol. The versatility of this compound, owing to its multiple reactive sites, ensures its continued relevance as a building block for the discovery of novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737641, 3-Bromo-5-fluoro-2-methylaniline. PubChem. Available from: [Link].

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Available from: [Link].

  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Available from: [Link].

  • 3-Bromo-5-fluoro-2-methylaniline. MySkinRecipes. Available from: [Link].

Sources

Methodological & Application

Application Notes & Protocols: 5-Bromo-3-fluoro-2-methylaniline as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of fine chemical synthesis, particularly within pharmaceutical and materials science R&D, the strategic selection of starting materials is paramount. Halogenated anilines are a cornerstone of this molecular architecture, and among them, 5-Bromo-3-fluoro-2-methylaniline (CAS No. 502496-36-8) emerges as a uniquely versatile intermediate. Its trifunctional nature—possessing an amine, a bromine atom, and a fluorine atom on a methylated benzene ring—offers orthogonal reactivity handles. This allows for a programmed, stepwise elaboration of the core structure into complex molecular targets.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The amino group provides a nucleophilic center for amide bond formation, diazotization, or directing group chemistry. Finally, the fluorine atom, while less reactive to substitution, profoundly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability—attributes that are critically important in drug design.

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic applications, and field-proven protocols to empower researchers in leveraging its full synthetic potential.

Visualizing the Core Structure

structure cluster_molecule This compound C1 C C2 C C1->C2 CH3 CH₃ C1->CH3 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 Br1 Br C4->Br1 C6 C C5->C6 C6->C1 N1 NH₂ C6->N1

Caption: Chemical structure of this compound.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and reproducible science.

Table 1: Physicochemical Data for this compound
PropertyValueSource
CAS Number 502496-36-8[1][2]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Appearance Off-white to yellow solid[3]
Boiling Point ~259 °C[3]
XLogP3 2.4[1]
Table 2: Hazard Identification and Safety Precautions
Hazard ClassGHS StatementPrecautionary Measures & PPE
Acute Toxicity H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/eye protection.[5]
Skin Irritation H315: Causes skin irritation.[1]Use in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
Eye Irritation H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation H335: May cause respiratory irritation.[1]Avoid formation and inhalation of dust. Use a dust mask type N95 (US) or equivalent.[4][5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[3]

Expert Insight: The multiple hazard classifications for this compound are typical for functionalized anilines. The primary routes of exposure are inhalation of dust and skin contact. Therefore, handling this reagent in a certified chemical fume hood with appropriate personal protective equipment (PPE) is mandatory.

Core Synthetic Applications: A Trifecta of Reactivity

The synthetic utility of this compound is rooted in its ability to participate in a diverse range of chemical transformations, often with high regioselectivity. This versatility makes it an invaluable precursor for complex molecules, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[8]

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.[9][10] The reaction couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10]

Causality Behind the Choice: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[11] The resulting biaryl scaffold is a key feature in many kinase inhibitors.[9]

Suzuki_Workflow start This compound + Arylboronic Acid reaction Reaction Mixture Heat (e.g., 80-100°C) start->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., DME/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[12][13] This transformation has revolutionized the synthesis of aryl amines, which are crucial components of countless pharmaceuticals.[12]

Causality Behind the Choice: Traditional methods for aryl amine synthesis often require harsh conditions and have limited scope. The Buchwald-Hartwig reaction proceeds under much milder conditions and is compatible with a vast array of amine coupling partners, from simple ammonia equivalents to complex heterocyclic amines.[12][14] This enables the direct installation of key nitrogen-containing pharmacophores.

Buchwald_Workflow start This compound + Primary/Secondary Amine reaction Reaction Mixture in Anhydrous Solvent (e.g., Toluene) start->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOt-Bu, K₃PO₄) base->reaction workup Quenching & Aqueous Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Diaryl/Arylalkyl Amine Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of diseases like cancer.[15][16] Consequently, kinase inhibitors are a major focus of modern drug discovery.[16][17] The substituted aniline scaffold is a "privileged structure" in this field, frequently appearing in FDA-approved drugs.[18]

This compound serves as a key starting material for inhibitors targeting various kinases. For instance, it is a crucial building block for synthesizing activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[7][19] The synthetic strategy typically involves a cross-coupling reaction at the bromine position, followed by functionalization of the amino group to build out the final inhibitor structure.

Kinase_Inhibitor_Logic start This compound step1 Step 1: C-C or C-N Bond Formation (e.g., Suzuki or Buchwald-Hartwig) start->step1 intermediate Key Intermediate step1->intermediate step2 Step 2: Amine Functionalization (e.g., Amide Coupling) intermediate->step2 final_product Complex Target Molecule (e.g., Kinase Inhibitor) step2->final_product

Sources

The Strategic Utility of 5-Bromo-3-fluoro-2-methylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the presence of versatile reactive handles on a core scaffold are paramount for the development of novel therapeutics. 5-Bromo-3-fluoro-2-methylaniline emerges as a highly valuable building block, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The presence of a bromine atom provides a site for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the aniline moiety serves as a key nucleophile or a point for further functionalization.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.[2][3][4]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is the linchpin for its utility in constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of pharmacologically active molecules.[5] The two most powerful and widely employed transformations for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and aryl-heteroaryl structures that are prevalent in many kinase inhibitors.[6] This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[7][8]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[9][10][11]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal [Ar'B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Ar-Ar' ArBr This compound ArBOH2 Ar'B(OH)2 + Base ArAr Product (Ar-Ar') Pd0_regen Pd(0)L2 Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)L(R2NH)] OxAdd->AmineCoord R2NH Deprotonation Deprotonation (Ar-Pd(II)-NR2)L AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR2 ArBr This compound R2NH Amine (R2NH) Base Base Product Product (Ar-NR2)

Sources

Application Notes & Protocols: Electrophilic Reactions of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatility of a Polysubstituted Aniline

5-Bromo-3-fluoro-2-methylaniline is a highly functionalized aromatic amine that serves as a valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its unique substitution pattern, featuring a strong activating amino group, a moderately activating methyl group, and two deactivating but ortho, para-directing halogen atoms, presents a fascinating case study in regioselectivity for electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these electronic and steric effects is paramount for chemists aiming to leverage this versatile intermediate for the construction of complex molecular architectures.[2]

This guide provides a comprehensive overview of the theoretical principles governing the electrophilic reactions of this compound, along with detailed, field-proven protocols for key transformations including halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Theoretical Background: Predicting Regioselectivity

The outcome of electrophilic aromatic substitution on this compound is dictated by the cumulative directing effects of its four substituents. The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[3] The methyl (-CH₃) group is a weakly activating, ortho, para-director via an inductive effect. Conversely, the bromo (-Br) and fluoro (-F) substituents are deactivating due to their inductive electron-withdrawing nature, yet they also direct incoming electrophiles to the ortho and para positions through resonance donation of their lone pairs.

The positions on the aniline ring are numbered as follows: C1 is bonded to the bromine, C2 to the fluorine, C3 to the methyl group, and C5 to the amino group. The available positions for electrophilic attack are C4 and C6.

Analysis of Directing Effects:

  • Amino Group (-NH₂ at C5): Strongly directs ortho (C4, C6) and para (not available).

  • Methyl Group (-CH₃ at C2): Weakly directs ortho (C1, C3-disubstituted) and para (C5-disubstituted). Its primary influence will be on the overall activation of the ring.

  • Fluoro Group (-F at C3): Directs ortho (C2, C4) and para (C6).

  • Bromo Group (-Br at C1): Directs ortho (C2, C6) and para (C4).

Considering the powerful activating and directing effect of the amino group, the primary sites for electrophilic attack are predicted to be the positions ortho to it: C4 and C6 . Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6, potentially making C4 the more reactive site in some cases.

Experimental Protocols

Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Many of the reagents used, such as strong acids and halogenating agents, are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Electrophilic Bromination

This protocol describes the introduction of a second bromine atom onto the aromatic ring. Due to the already high activation of the ring by the amino group, harsh conditions are generally not necessary.[4]

Workflow for Electrophilic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Acetic Acid B Add Bromine Solution Dropwise at 0-5 °C A->B Cool C Stir at Room Temperature (Monitor by TLC) B->C Warm to RT D Quench with Sodium Thiosulfate Solution C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Brine, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for the electrophilic bromination of this compound.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 10% aqueous Sodium Thiosulfate solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of bromine in acetic acid (e.g., 0.8 g of Br₂ in 5 mL of acetic acid).

  • Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Add 10% aqueous sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dibrominated product.

ParameterValue
Reactant This compound
Reagent Bromine in Acetic Acid
Temperature 0-5 °C initially, then room temp.
Reaction Time 2-4 hours
Expected Product 4,5-Dibromo-3-fluoro-2-methylaniline or 5,6-Dibromo-3-fluoro-2-methylaniline
Protocol 2: Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-directing anilinium ion, resulting in a mixture of products.[5] To achieve selective nitration, protection of the amino group as an acetamide is a common and effective strategy.[6]

Workflow for Nitration via Amide Protection

cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection & Work-up A React Aniline with Acetic Anhydride B Add Acetanilide to Cold H₂SO₄ A->B Isolate Acetanilide C Add Nitrating Mixture (HNO₃/H₂SO₄) at 0 °C B->C D Pour onto Ice C->D Reaction Complete E Hydrolyze with aq. HCl D->E F Neutralize, Extract, and Purify E->F

Caption: General workflow for the nitration of an aniline via protection of the amino group.

Part A: Acetylation (Protection)

  • To a solution of this compound (1.0 g) in 10 mL of glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 50 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the corresponding acetanilide.

Part B: Nitration and Deprotection

  • Add the dried acetanilide (from Part A) portion-wise to 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro-acetanilide by filtration and wash with cold water.

  • To deprotect the amino group, reflux the nitro-acetanilide in a mixture of 15 mL of 70% sulfuric acid or a mixture of ethanol and concentrated HCl for 2-4 hours.

  • Cool the solution and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

ParameterValue
Protection Acetic Anhydride
Nitrating Agent HNO₃ / H₂SO₄
Temperature 0-5 °C
Deprotection Acidic Hydrolysis
Expected Product 5-Bromo-3-fluoro-2-methyl-4-nitroaniline or 5-Bromo-3-fluoro-2-methyl-6-nitroaniline
Protocol 3: Sulfonation

Anilines react with concentrated sulfuric acid to form the corresponding sulfonic acids. The reaction often requires heating.[7] The amino group is protonated in the strongly acidic medium, which can influence the regioselectivity.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • Place 1.0 g of this compound in a flask.

  • Carefully add 5 mL of concentrated sulfuric acid and stir the mixture. An initial exothermic reaction will form the anilinium salt.

  • Heat the mixture in an oil bath at 180-190 °C for 4-6 hours.

  • Allow the reaction to cool to room temperature.

  • Very carefully pour the cooled mixture onto crushed ice.

  • The sulfonic acid product, which often exists as a zwitterion, will precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize from hot water to purify the product.

ParameterValue
Reagent Concentrated Sulfuric Acid
Temperature 180-190 °C
Reaction Time 4-6 hours
Expected Product 4-Amino-2-bromo-6-fluoro-3-methylbenzenesulfonic acid or 2-Amino-4-bromo-6-fluoro-5-methylbenzenesulfonic acid
Protocol 4: Friedel-Crafts Acylation

Friedel-Crafts acylation of anilines is notoriously challenging because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[8] Therefore, protection of the amino group as an acetamide is essential.[9]

Materials:

  • N-(5-bromo-3-fluoro-2-methylphenyl)acetamide (prepared as in Protocol 2, Part A)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in 20 mL of anhydrous DCM.

  • Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension at 0 °C.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of N-(5-bromo-3-fluoro-2-methylphenyl)acetamide (1.0 g) in 10 mL of anhydrous DCM dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by carefully pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • The resulting acylated acetanilide can be purified by chromatography or recrystallization. The amide can then be hydrolyzed back to the amine if desired (see Protocol 2, Part B, step 7).

ParameterValue
Catalyst Anhydrous AlCl₃
Acylating Agent Acetyl Chloride
Solvent Anhydrous Dichloromethane
Expected Product N-(4-acetyl-5-bromo-3-fluoro-2-methylphenyl)acetamide or N-(2-acetyl-5-bromo-3-fluoro-4-methylphenyl)acetamide

Data Interpretation and Characterization

The successful synthesis of the desired products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the position of the newly introduced substituent.[10][11] The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Conclusion

This compound is a substrate with nuanced reactivity in electrophilic aromatic substitution reactions. The powerful directing effect of the amino group generally dictates the position of substitution to be ortho to it. However, the presence of other substituents and the specific reaction conditions can influence the outcome. The protocols provided herein offer robust starting points for the synthetic modification of this important building block. Careful execution of these reactions, coupled with diligent monitoring and purification, will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12541–12549. [Link]

  • Ramesh C. Samanta, Hisashi Yamamoto. (2015). Selective Halogenation Using an Aniline Catalyst. Chemistry – A European Journal, 21(39), 13586-13590. [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]

  • Wang, L., et al. (2022). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. Organic Letters, 24(16), 3086–3091. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sci-Hub. Selective Halogenation Using an Aniline Catalyst. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). [Link]

  • YouTube. (2020). Electrophilic substitution (case aniline): Nitration. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • Molecules. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Google Patents. (n.d.). Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
  • MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Link]

Sources

Application Note & Protocol: Synthesis of Potent L-2 Inhibitors for Parkinson's Disease Research Using 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting LRRK2 in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the development of novel treatments for Parkinson's disease (PD).[1][2] Genetic mutations in the LRRK2 gene, particularly the G2019S mutation, lead to abnormally high kinase activity and are the most common genetic risk factor for PD.[1][2] This gain-of-function is considered neurotoxic, making the development of potent and selective LRRK2 kinase inhibitors a promising strategy to slow disease progression.[3] This guide details the synthesis of a class of potent aminopyrimidine-based LRRK2 inhibitors, exemplified by the well-characterized molecule GNE-7915, using 5-Bromo-3-fluoro-2-methylaniline as a key starting material.[1][4]

Chemical Rationale: The Strategic Importance of this compound

The selection of this compound as a foundational building block is a deliberate choice rooted in established principles of medicinal chemistry for kinase inhibitors.

  • Scaffold Orientation: The aniline nitrogen provides a crucial nucleophilic handle for the core coupling reaction, typically a Buchwald-Hartwig amination, to form the central aminopyrimidine scaffold common to many ATP-competitive kinase inhibitors.

  • Fluorine Substitution: The fluorine atom plays a multifaceted role. As the most electronegative element, its presence can alter the physicochemical properties of the final molecule.[5] It can lower the basicity (pKa) of the aniline, which can improve membrane permeability and bioavailability.[5][6] Furthermore, fluorine substitution can block sites of metabolic oxidation, enhancing the compound's metabolic stability and half-life.[7][8]

  • Bromo Group: The bromine atom serves as an essential synthetic handle, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of the core pyrimidine heterocycle.

  • Methyl Group: The ortho-methyl group can induce a specific conformation in the final inhibitor, which can be critical for achieving high binding affinity and selectivity for the LRRK2 kinase domain by influencing how the molecule sits within the ATP-binding pocket.

This combination of functional groups makes this compound a highly optimized starting material for constructing inhibitors with a desirable balance of potency, selectivity, and pharmacokinetic properties.[4]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The central transformation in this synthetic route is a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction couples the this compound (A) with a suitably functionalized aminopyrimidine core (B) to generate the desired diarylamine linkage, a key structural motif in the final LRRK2 inhibitor (C).

Synthetic_Strategy cluster_reaction A This compound (Aniline Component) reagents + A->reagents B Aminopyrimidine Core (Heterocyclic Component) C Target LRRK2 Inhibitor (e.g., GNE-7915 Precursor) B->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane), Heat reagents->B

Caption: High-level overview of the core Buchwald-Hartwig coupling strategy.

Detailed Synthetic Protocol: Synthesis of a GNE-7915 Analog

This protocol describes the synthesis of a key intermediate in the path to potent LRRK2 inhibitors like GNE-7915.[1][4]

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)Notes
This compound1351761-44-8204.04Sigma-AldrichStarting Material
2-Chloro-4-(ethylamino)-5-(trifluoromethyl)pyrimidine175136-91-9239.59Combi-BlocksCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72Strem ChemicalsCatalyst
Xantphos161265-03-8578.62Acros OrganicsLigand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Alfa AesarBase
1,4-Dioxane (Anhydrous)123-91-188.11EMD MilliporeSolvent, ensure dryness
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificFor extraction
Brine (Saturated NaCl solution)N/AN/ALab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04VWRDrying agent
Silica Gel63231-67-460.08SiliCycleFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.04 g), 2-Chloro-4-(ethylamino)-5-(trifluoromethyl)pyrimidine (1.1 eq, 2.64 g), and Cesium Carbonate (2.0 eq, 6.52 g).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

    • Scientist's Note: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 183 mg) and Xantphos (0.04 eq, 231 mg). Add this solid mixture to the reaction flask under a positive flow of inert gas.

    • Rationale: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species. Xantphos is a bulky electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions, promoting high yields and preventing side reactions.

  • Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl Acetate (100 mL). c. Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional Ethyl Acetate (3 x 20 mL). d. Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Purpose: The water wash removes the cesium carbonate and other inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 40% EtOAc in hexane) to afford the purified product.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

Analysis TechniqueExpected Result for GNE-7915 Analog Intermediate
LC-MS Expected [M+H]⁺ peak corresponding to the molecular formula. Purity >95% by UV trace.
¹H NMR Characteristic aromatic and aliphatic proton signals with appropriate chemical shifts, coupling constants, and integrations.
¹⁹F NMR Signals corresponding to the fluoro- and trifluoromethyl- groups.
HPLC Purity assessment, typically >98% for use in subsequent steps or biological assays.

Biological Context: LRRK2 Signaling and Inhibition

LRRK2 is a complex, multi-domain protein that participates in several key cellular processes, including vesicular trafficking, autophagy, and lysosomal function.[9][10] Pathogenic mutations cause a hyper-activation of its kinase domain, leading to aberrant phosphorylation of its substrates, such as a subset of Rab GTPase proteins.[3] This dysregulation is thought to contribute to the neurodegenerative cascade in Parkinson's disease.[11]

LRRK2_Pathway cluster_upstream Upstream Triggers mutations PD Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase mutations->LRRK2 Hyperactivates Rab Rab GTPases (Substrates) LRRK2->Rab Phosphorylates inhibitor Synthesized Inhibitor (e.g., GNE-7915) inhibitor->LRRK2 Inhibits pRab Phosphorylated Rabs downstream Downstream Pathologies (Vesicular Trafficking Defects, Lysosomal Dysfunction) pRab->downstream

Caption: Simplified LRRK2 signaling pathway and point of intervention.

The synthesized ATP-competitive inhibitors, such as GNE-7915, are designed to bind to the ATP pocket of the LRRK2 kinase domain, preventing the phosphorylation of Rab GTPases and thereby blocking the downstream pathological effects of kinase hyper-activation.[12][13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality solvent/reagents.Use fresh Pd₂(dba)₃ and ligand; Ensure rigorous exclusion of air and moisture; Use freshly distilled anhydrous solvent.
Incomplete Reaction Insufficient heating or reaction time; Catalyst degradation.Increase reaction temperature to 110 °C or prolong reaction time; Add a fresh portion of catalyst/ligand.
Difficult Purification Formation of side products (e.g., dehalogenation, homocoupling).Screen different ligands (e.g., SPhos, RuPhos) or bases (e.g., K₃PO₄); Optimize reaction temperature and time.
Product Instability Product may be sensitive to acid or light.Avoid acidic conditions during workup; Store the purified product under an inert atmosphere, protected from light.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed. [Link]

  • LRRK2 Signaling Pathway. Creative Diagnostics. [Link]

  • QSAR Modelling to Identify LRRK2 Inhibitors for Parkinson's Disease. ResearchGate. [Link]

  • LRRK2 Inhibition: From Biology to the Clinic (Rallying 2025). YouTube. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC - PubMed Central. [Link]

  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed. [Link]

  • Structural Characterization of LRRK2 Inhibitors. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Novel Cinnoline-Based Inhibitors of LRRK2 Kinase Activity. PubMed. [Link]

  • The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PMC - PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed. [Link]

  • Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

  • Characterization of LRRK2 Cellular and Signaling Pathways. Michael J. Fox Foundation. [Link]

  • Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. NIH. [Link]

  • The LRRK2 signalling system. PubMed - NIH. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. PubMed. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis and Validation of Novel TLR7/8 Antagonists from 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The endosomal Toll-like receptors 7 and 8 (TLR7/8) are critical mediators of the innate immune system, recognizing single-stranded RNA viruses. However, their aberrant activation by self-nucleic acids is a key driver in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and psoriasis.[1][2][3] This has positioned TLR7/8 as high-value therapeutic targets for the development of small molecule antagonists.[4][5] This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and biological validation of a novel TLR7/8 antagonist, starting from the versatile building block, 5-Bromo-3-fluoro-2-methylaniline. The protocols herein are designed to be self-validating, with integrated causality-driven explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying scientific principles.

Introduction: The Rationale for TLR7/8 Antagonism

TLR7 and TLR8 are structurally related receptors that, upon activation, trigger a MyD88-dependent signaling cascade.[6] This pathway culminates in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and large amounts of Type I interferons (IFN-α/β).[6][7][8] While essential for antiviral defense, chronic production of these mediators due to TLR7/8 activation by self-RNA-containing immune complexes contributes significantly to the inflammatory environment and autoantibody production characteristic of autoimmune disorders.[2][9] Therefore, potent and selective small molecule antagonists that can block this signaling pathway represent a promising therapeutic strategy.[10]

The choice of this compound as a starting material is strategic. The bromine atom provides a reactive handle for cross-coupling reactions, essential for building the core scaffold of the antagonist, while the fluorine and methyl groups can be leveraged to fine-tune physicochemical properties, metabolic stability, and target engagement.

TLR7/8 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical TLR7/8 signaling pathway and highlights the point of intervention for a small molecule antagonist, which typically acts by preventing the conformational changes required for receptor dimerization and signaling initiation.[11][12]

TLR78_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA Ligand (e.g., R848) TLR78 TLR7/8 Receptor ssRNA->TLR78 Binds MyD88 MyD88 TLR78->MyD88 Recruits Antagonist Antagonist (e.g., Compound X) Antagonist->TLR78 Inhibits Dimerization IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_path IKK Complex TRAF6->NFkB_path IRF7_path IKBKE/TBK1 TRAF6->IRF7_path NFkB NF-κB NFkB_path->NFkB Activates IRF7 IRF7 IRF7_path->IRF7 Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Cytokines Upregulates IFN Type I Interferons (IFN-α) IRF7->IFN Upregulates

Caption: TLR7/8 Signaling and Antagonist Intervention Point.

Synthetic Strategy and Workflow

We propose a robust and modular synthetic route to a representative heterocyclic TLR7/8 antagonist, hereafter designated Compound X . The core strategy involves a copper-catalyzed Ullmann condensation to construct a key C-N bond, linking the aniline-derived fragment to a heterocyclic core. This reaction is well-suited for coupling aryl halides with amines and related nucleophiles.[13][14][15]

Overall Experimental Workflow

The following diagram outlines the complete workflow from synthesis to biological validation.

experimental_workflow cluster_synthesis Part I: Synthesis & Purification cluster_char Part II: Characterization cluster_bio Part III: Biological Validation SM Start: 5-Bromo-3-fluoro- 2-methylaniline Step1 Step 1: Boc Protection (Amine Protection) SM->Step1 Step2 Step 2: Ullmann Condensation (C-N Bond Formation) Step1->Step2 Step3 Step 3: Boc Deprotection (Acid-mediated) Step2->Step3 Purification Step 4: Purification (HPLC) Step3->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Assay HEK-Blue™ TLR7/8 Reporter Assay Purification->Assay IC50 IC₅₀ Determination Assay->IC50

Caption: Overall workflow from synthesis to validation.

Materials, Reagents, and Safety

Key Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting Material
Di-tert-butyl dicarbonate (Boc₂O)≥98%CommercialProtecting Agent
2-Aminopyrimidine≥98%CommercialCoupling Partner (Example)
Copper(I) Iodide (CuI)99.99%CommercialCatalyst
L-Proline≥99%CommercialLigand for Ullmann reaction
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase
Dimethyl Sulfoxide (DMSO)AnhydrousCommercialSolvent
Dichloromethane (DCM)AnhydrousCommercialSolvent
Trifluoroacetic Acid (TFA)Reagent GradeCommercialDeprotection Agent
HPLC System with Prep Column--For purification (e.g., C18)
NMR Spectrometer≥400 MHz-For characterization
High-Resolution Mass Spectrometer--For characterization
HEK-Blue™ hTLR7 & hTLR8 Cells-InvivoGenFor biological assays[3]
R848 (Resiquimod)-InvivoGenTLR7/8 Agonist[16]
Safety Precautions

Critical: this compound and related halogenated anilines are classified as hazardous. Always consult the latest Safety Data Sheet (SDS) before handling.[17][18]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is appropriate) at all times.

  • Handling: Conduct all manipulations of solid reagents and reactions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

  • Specific Hazards:

    • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18]

    • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid all skin contact.

PART I: DETAILED SYNTHETIC PROTOCOL

This protocol details the synthesis of a representative antagonist, (3-fluoro-2-methyl-5-(pyrimidin-2-ylamino)phenyl)amine (Compound X) .

Step 1: N-Boc Protection of this compound

Rationale: The amine group of the starting aniline is protected as a tert-butyloxycarbonyl (Boc) carbamate. This prevents self-coupling or other side reactions during the subsequent Ullmann condensation and ensures regioselectivity. The Boc group is stable under the basic conditions of the coupling reaction but can be easily removed later under acidic conditions.[19][20]

Protocol:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 49.0 mmol).

  • Add Dichloromethane (DCM, 100 mL) and stir until the solid is fully dissolved.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (11.7 g, 53.9 mmol, 1.1 eq).

  • Add 4-Dimethylaminopyridine (DMAP) (0.6 g, 4.9 mmol, 0.1 eq) as a catalyst.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography (silica gel, gradient elution with Ethyl Acetate in Hexanes) to afford tert-butyl (5-bromo-3-fluoro-2-methylphenyl)carbamate as a white solid.

Step 2: Ullmann Condensation for C-N Bond Formation

Rationale: This key step forms the diarylamine core of the antagonist. A copper(I)-catalyzed Ullmann condensation is employed, which is a classic and effective method for coupling aryl halides with N-nucleophiles. L-Proline is used as a ligand to stabilize the copper catalyst and facilitate the reaction at a lower temperature than traditional Ullmann conditions.[13][15]

Protocol:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine the Boc-protected aniline from Step 1 (10.0 g, 32.6 mmol), 2-aminopyrimidine (3.4 g, 35.9 mmol, 1.1 eq), Copper(I) Iodide (CuI) (0.62 g, 3.26 mmol, 0.1 eq), L-Proline (0.75 g, 6.52 mmol, 0.2 eq), and anhydrous Potassium Carbonate (K₂CO₃) (9.0 g, 65.2 mmol, 2.0 eq).

  • Add anhydrous DMSO (100 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (3 x 100 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a dark oil or solid and is carried forward to the next step without extensive purification.

Step 3: Boc Deprotection

Rationale: The final step in the synthesis of the target compound is the removal of the Boc protecting group to reveal the free aniline. This is achieved under strong acidic conditions using Trifluoroacetic Acid (TFA), which cleanly cleaves the carbamate.[20]

Protocol:

  • Dissolve the crude product from Step 2 in DCM (100 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath (0 °C).

  • Slowly add Trifluoroacetic Acid (TFA) (25 mL) dropwise. Caution: Exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in a small amount of DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Compound X .

Step 4: Purification Protocol

Rationale: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final compound to a high degree (>95%) required for biological testing. Reversed-phase HPLC on a C18 column is effective for separating polar heterocyclic compounds from non-polar impurities.[21][22][23]

Protocol:

  • Dissolve the crude Compound X in a minimal amount of a suitable solvent (e.g., Methanol or DMSO).

  • Purify the compound using a preparative reversed-phase HPLC system.

    • Column: C18, 10 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Gradient: A typical gradient would be 10-95% B over 30 minutes. This must be optimized for the specific compound.

  • Collect fractions corresponding to the main product peak, identified by UV detection (e.g., at 254 nm).

  • Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain Compound X as a solid (often as a formate or TFA salt).

PART II: PHYSICOCHEMICAL CHARACTERIZATION

Rationale: It is imperative to confirm the structure and purity of the synthesized compound before biological evaluation. NMR spectroscopy confirms the chemical structure and connectivity, while high-resolution mass spectrometry (HRMS) confirms the elemental composition.[24][25][26]

Analytical Techniques
  • ¹H, ¹³C, and ¹⁹F NMR: Dissolve ~5-10 mg of purified Compound X in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The resulting spectra should be consistent with the proposed structure.

  • HRMS (ESI+): Prepare a dilute solution of the compound in methanol or acetonitrile. The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ within a 5 ppm error margin.

Expected Characterization Data for Compound X
AnalysisExpected Result for (3-fluoro-2-methyl-5-(pyrimidin-2-ylamino)phenyl)amine
Appearance Off-white to pale yellow solid
Purity (HPLC) >95% (at 254 nm)
HRMS (ESI+) Calculated for C₁₁H₁₂FN₅ [M+H]⁺: 233.1077; Found: 233.107X (within 5 ppm)
¹H NMR Peaks corresponding to aromatic protons, methyl protons, and amine protons.
¹⁹F NMR A single peak corresponding to the fluorine atom on the aniline ring.
¹³C NMR Peaks corresponding to the unique carbon atoms in the molecule.

PART III: BIOLOGICAL VALIDATION PROTOCOL

Rationale: To confirm that Compound X is a functional antagonist of TLR7 and TLR8, a cell-based reporter assay is the industry standard. HEK-Blue™ hTLR7 and hTLR8 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Antagonist activity is measured as a dose-dependent reduction in SEAP production upon stimulation with a known TLR7/8 agonist, such as R848.[10][16][27][28]

Biological Validation Workflow

bio_validation_workflow Seed 1. Seed HEK-Blue™ hTLR7 or hTLR8 Cells Pretreat 2. Pretreat Cells with Compound X (Dose-Response) Seed->Pretreat Stimulate 3. Stimulate Cells with TLR7/8 Agonist (R848) Pretreat->Stimulate Incubate 4. Incubate for 16-24 Hours Stimulate->Incubate Measure 5. Measure SEAP Activity in Supernatant (OD 620-655 nm) Incubate->Measure Analyze 6. Analyze Data & Calculate IC₅₀ Measure->Analyze

Caption: Workflow for the HEK-Blue™ TLR7/8 antagonist assay.

Step-by-Step Assay Protocol
  • Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of ~50,000 cells per well in 180 µL of detection medium and incubate for 6 hours.

  • Compound Preparation: Prepare a serial dilution of Compound X in cell culture medium. A typical final concentration range would be from 1 nM to 10 µM.

  • Pre-treatment: Add 20 µL of the diluted Compound X (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

  • Stimulation: Immediately add 20 µL of the TLR7/8 agonist R848 to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀, typically ~300 ng/mL, to be predetermined). Include "unstimulated" and "agonist only" control wells.

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 16-24 hours.

  • Readout: Measure SEAP activity in the supernatant by adding a SEAP detection reagent (e.g., QUANTI-Blue™) and reading the absorbance at 620-655 nm.

  • Data Analysis: Normalize the data to the "agonist only" control (100% activity) and "unstimulated" control (0% activity). Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Biological Data

A successful TLR7/8 antagonist will exhibit potent inhibition in these assays.

AssayParameterExpected Result for a Potent Antagonist
HEK-Blue™ hTLR7 AssayIC₅₀10 - 500 nM[4]
HEK-Blue™ hTLR8 AssayIC₅₀10 - 500 nM[4]
Cell Viability (e.g., MTS)CC₅₀>10 µM (to ensure activity is not due to toxicity)

Conclusion

This application note provides a detailed, end-to-end framework for the synthesis and evaluation of novel TLR7/8 antagonists derived from this compound. By following the described protocols for synthesis via Ullmann condensation, rigorous purification, and robust characterization, researchers can reliably produce high-quality compounds. The subsequent biological validation using industry-standard reporter assays provides a clear path to identifying potent antagonists. This integrated approach, grounded in established chemical and biological principles, empowers drug discovery professionals to efficiently advance the development of new therapeutics for autoimmune diseases.

References

  • Gorden, K. B., Gorski, K. S., Gibson, S. J., et al. (2005). Synthetic TLR agonists as vaccine adjuvants. Expert Review of Vaccines. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Barrat, F. J., Meeker, T., Gregorio, J., et al. (2005). Nucleic acids of mammalian origin can act as endogenous ligands for Toll-like receptors and may promote systemic lupus erythematosus. The Journal of Experimental Medicine. [Link]

  • Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]

  • Pisitkun, P., Deane, J. A., Difilippantonio, M. J., et al. (2006). Autoreactive B cell responses to RNA-related antigens due to TLR7 gene duplication. Science. [Link]

  • ResearchGate. (n.d.). Toll-like receptors 7/8 mediated downstream signaling pathways. ResearchGate. [Link]

  • Celhar, T., Magalhães, R., & Fairhurst, A. M. (2012). The Role of Toll-Like Receptors in Autoimmune Diseases through Failure of the Self-Recognition Mechanism. Autoimmune Diseases. [Link]

  • InvivoGen. (n.d.). TLR7 and TLR8. InvivoGen. [Link]

  • Gorden, K. B., Gorski, K. S., Gibson, S. J., et al. (2006). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. The Journal of Immunology. [Link]

  • Di Paolo, J., et al. (2017). 87 Selective and orally available small molecule inhibitors of tlr7 and 8 for the treatment of lupus. Lupus Science & Medicine. [Link]

  • J&K Scientific LLC. (n.d.). Ullmann Reaction. J&K Scientific LLC. [Link]

  • Sim, D., et al. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Blood. (2022). Toll-like Receptor 7/8 Pathway Is a Therapeutic Target in Primary CNS Lymphoma. Blood. [Link]

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

  • ResearchGate. (n.d.). Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo. ResearchGate. [Link]

  • Kokatla, H. P., et al. (2018). Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. ResearchGate. [Link]

  • IUCr Journals. (2018). Targeting the innate immune receptor TLR8 using small-molecule agents. IUCr Journals. [Link]

  • Zhang, S., et al. (2018). Small-molecule TLR8 antagonists via structure-based rational design. Proceedings of the National Academy of Sciences. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. [Link]

  • ResearchGate. (2023). Identification of the potential TLR7 antagonists by virtual screening and experimental validation. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • MDPI. (n.d.). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. MDPI. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

  • American Chemical Society. (2025). Design and synthesis of heteroarene-based antagonists of toll-like receptors 7 and 8 (TLR7/8). ACS Fall 2025. [Link]

  • ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews. [Link]

  • Hawtin, S., et al. (2023). Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. Cell Reports Medicine. [Link]

  • Zhang, Z., et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism. Nature Chemical Biology. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Kandimalla, E. R., et al. (2013). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7 and 9. Nucleic Acids Research. [Link]

  • Reiter, N. J., et al. (2013). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology. [Link]

  • Kandimalla, E. R., et al. (2013). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9. Nucleic Acids Research. [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Kandimalla, E. R., et al. (2013). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9. Nucleic Acids Research. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Appearance Off-white to yellow solid and/or liquid[2]
Boiling Point 259°C[2]
Melting Point 86-90 °C (for the related isomer 5-Bromo-4-fluoro-2-methylaniline)[3]
Storage Temperature 2-8°C[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: The isolated product is a dark oil or solid.

Cause: The dark coloration is typically due to the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored byproducts.[4][5] This is a common issue with aniline derivatives, especially when they have been stored for extended periods or exposed to air and light.[5][6]

Solution:

  • Activated Carbon Treatment: A widely used and effective method is to treat the crude product with activated carbon during recrystallization.[4][7] The activated carbon will adsorb the colored impurities.

    • Protocol: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. The purified product should crystallize from the filtrate upon cooling.[7]

  • Vacuum Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation can be effective in separating the desired aniline from less volatile polymeric oxidation products.[6][7][8]

Workflow for Decolorization:

Caption: Activated carbon treatment workflow.

Issue 2: The final product contains unreacted starting materials or regioisomers.

Cause: The synthesis of this compound can sometimes result in incomplete reactions or the formation of structural isomers due to the directing effects of the substituents on the aromatic ring.[9] Separating these closely related compounds can be challenging due to their similar physical properties.[7]

Solution:

  • Column Chromatography: This is a highly effective technique for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar byproducts.[7][9]

    • Stationary Phase: Silica gel is commonly used.[9]

    • Eluent System: A gradient of solvents, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is often employed.[9] The polarity of the eluent is gradually increased to allow for the separation of compounds based on their differential adsorption to the silica gel.

    • Monitoring: Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.[9]

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[7]

Workflow for Chromatographic Purification:

Caption: Column chromatography purification workflow.

Issue 3: Low recovery of the product after purification.

Cause: Low recovery can be due to several factors, including the partial solubility of the product in the recrystallization solvent even at low temperatures, or loss during transfers and handling. For anilines, which are basic, improper pH during aqueous workups can also lead to loss.

Solution:

  • Optimize Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Experiment with different solvent systems to find the optimal balance.

  • Acidic Wash During Extraction: If performing a liquid-liquid extraction, be mindful of the basicity of the aniline. An acidic wash can be used to remove non-basic impurities. However, to recover the aniline, the aqueous layer must then be basified to precipitate the product before extraction into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the oxidation and discoloration of my purified this compound during storage?

A1: To prevent oxidation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen).[4] It should also be kept in a tightly sealed, amber-colored vial to protect it from light and air, and stored at a low temperature (2-8°C).[2]

Q2: What is the best general-purpose method for purifying this compound to a high degree of purity (>98%)?

A2: For achieving high purity, a combination of methods is often best. A typical sequence would be an initial purification by recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification and removal of any remaining regioisomers or trace impurities.[10]

Q3: My compound is an oil at room temperature, but the literature suggests it should be a solid. What could be the reason?

A3: The presence of impurities can depress the melting point of a compound, sometimes to the extent that it becomes an oil at room temperature. The presence of residual solvent from the purification process can also cause this. Ensure your product is free from impurities and has been thoroughly dried under vacuum to remove any remaining solvent.

Q4: Can I use distillation to purify this compound?

A4: Yes, distillation, particularly under reduced pressure (vacuum distillation), can be a viable purification method, especially for removing non-volatile impurities like polymers and salts.[6] Given its relatively high boiling point (259°C), vacuum distillation is recommended to avoid thermal decomposition.[2]

Q5: How do I handle and dispose of waste generated during the purification of this compound?

A5: this compound and related halogenated anilines should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Waste, including solvents and impure product, should be disposed of according to your institution's hazardous waste guidelines. Halogenated organic waste typically requires specific disposal procedures.

References

Sources

Technical Support Center: 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Bromo-3-fluoro-2-methylaniline in their experimental workflows. As a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, ensuring the purity of this reagent is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common impurity-related challenges encountered during its synthesis, purification, and application.

Understanding the Impurity Profile of this compound

The purity of this compound is intrinsically linked to its synthetic pathway. While multiple routes to substituted anilines exist, a common and logical approach to this specific molecule involves the electrophilic bromination of 3-fluoro-2-methylaniline. An alternative pathway could involve the reduction of a nitrated precursor. Each of these synthetic strategies presents a unique set of potential impurities.

A likely synthetic pathway is the direct bromination of 3-fluoro-2-methylaniline. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity, however, can also lead to a lack of selectivity and the formation of multiple byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The common impurities in this compound typically arise from the synthetic route employed. The most probable impurities include:

  • Unreacted Starting Material: Residual 3-fluoro-2-methylaniline.

  • Isomeric Impurities: Positional isomers formed during the bromination of 3-fluoro-2-methylaniline. The directing effects of the amino, fluoro, and methyl groups can lead to the formation of other bromo-isomers.

  • Over-brominated Products: Di- or even tri-brominated species can be generated if the reaction conditions are not carefully controlled.

  • Byproducts from Alternative Synthesis Routes: If the synthesis involves the reduction of a nitro-precursor (e.g., 5-bromo-3-fluoro-2-methyl-nitrobenzene), you may encounter the unreacted nitro compound or intermediates from incomplete reduction, such as hydroxylamines or azo compounds.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., acetic acid, ethanol, or chlorinated solvents) and residual brominating agents or catalysts.

Q2: My this compound has a noticeable color (e.g., yellow, brown). Is this an indication of impurity?

A2: Yes, discoloration is a strong indicator of impurities. Pure anilines are typically colorless or pale yellow. A darker coloration, such as brown or red, often suggests the presence of oxidation byproducts. Anilines are susceptible to air oxidation, which can be accelerated by light and heat.

Q3: How can I identify the specific impurities in my sample?

A3: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, including residual solvents and isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify major impurities, especially isomeric ones, by analyzing the distinct chemical shifts and coupling constants of the aromatic protons and carbons.

  • Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): For complex mixtures with low-level impurities, this advanced technique allows for the separation and concentration of individual impurities for detailed structural elucidation by NMR.[1]

Troubleshooting Guides

Issue 1: Presence of Multiple Isomers in the Final Product

Causality: The activating and ortho-, para-directing amino group, combined with the directing effects of the fluoro and methyl groups in 3-fluoro-2-methylaniline, can lead to the formation of a mixture of brominated isomers during electrophilic aromatic substitution.

Troubleshooting Workflow:

Caption: Workflow for addressing isomeric impurities.

Detailed Steps:

  • Reaction Optimization:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to enhance selectivity.

    • Controlled Addition: Add the brominating agent (e.g., N-bromosuccinimide or bromine) slowly and in portions to avoid localized high concentrations that can lead to side reactions.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[2]

  • Protecting Group Strategy:

    • To increase regioselectivity, consider protecting the highly activating amino group as an acetamide. The bulkier acetyl group will sterically hinder the ortho positions, favoring bromination at the para position. The acetyl group can then be removed by hydrolysis.

  • Purification:

    • Column Chromatography: Isomeric impurities can often be separated by silica gel column chromatography. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically effective.

    • Recrystallization: If the isomeric impurities have sufficiently different solubilities, recrystallization from a suitable solvent system can be an effective purification method.

Issue 2: Presence of Over-brominated Impurities

Causality: The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple halogenations, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Troubleshooting Workflow:

Caption: Workflow for mitigating over-bromination.

Detailed Steps:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the reactants. Use the aniline as the limiting reagent or a slight excess of it to ensure the complete consumption of the brominating agent.

  • Reaction Monitoring:

    • Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of di- and tri-brominated products.

  • Purification:

    • Over-brominated products are typically less polar than the mono-brominated product and can be effectively removed by column chromatography.

Issue 3: Discoloration of the Final Product

Causality: Anilines are prone to oxidation, leading to the formation of colored impurities. This can occur during the reaction, workup, or storage.

Troubleshooting Workflow:

Caption: Workflow for addressing product discoloration.

Detailed Steps:

  • Purification:

    • Activated Charcoal Treatment: Dissolve the colored aniline in a suitable hot solvent, add a small amount of activated charcoal, and heat briefly. The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal and recover the decolorized product by crystallization.

    • Column Chromatography: This can also be effective in removing colored, often more polar, oxidation byproducts.

  • Proper Storage:

    • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Protect the compound from light by storing it in an amber vial or in a dark place.

    • Store at a low temperature (refrigerator or freezer) to slow down any potential degradation.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate). The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Potential Impurities and their Likely Origin

Impurity TypeSpecific ExampleLikely OriginRecommended Analytical Technique
Starting Material3-fluoro-2-methylanilineIncomplete reactionHPLC, GC-MS
Isomeric Impurity4-Bromo-3-fluoro-2-methylanilineLack of regioselectivity in brominationHPLC, GC-MS, NMR
Over-brominatedDibromo-3-fluoro-2-methylanilineExcess brominating agent or prolonged reaction timeHPLC, GC-MS
Reduction Byproduct5-bromo-3-fluoro-2-methyl-nitrobenzeneIncomplete reduction of a nitro precursorHPLC
Oxidation ProductVarious colored compoundsAir oxidationHPLC

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. [Link]

  • Kralj, B., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. [Link]

  • MDPI. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

Sources

improving yield in reactions with 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-2-methylaniline (CAS No. 945244-29-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile, yet challenging, building block. Our goal is to provide actionable insights and data-driven solutions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflows.

Introduction: Understanding the Substrate

This compound is a highly functionalized aromatic ring, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its reactivity is governed by the interplay of its substituents:

  • C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electronic environment, influenced by the ortho-methyl and fluoro/amino groups, dictates its reactivity.

  • Amino Group (-NH₂): A nucleophilic center that can undergo various transformations, including acylation, alkylation, or serve as a directing group. It also influences the electron density of the aromatic ring.

  • Fluoro Group (-F): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack but can be a site for nucleophilic aromatic substitution under specific conditions.[2]

  • Methyl Group (-CH₃): An electron-donating group that also provides steric hindrance, which can influence the approach of catalysts and reagents.

This unique combination of electronic and steric factors requires careful optimization of reaction conditions to achieve desired outcomes. This guide will address the most common challenges encountered in the laboratory.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific, common problems in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yield and significant starting material recovery. What are the likely causes?

Low conversion in Suzuki couplings with this substrate is a frequent issue. The electronic and steric profile of the molecule can impede key steps in the catalytic cycle.

Potential CauseRecommended Troubleshooting Steps
Inefficient Oxidative Addition The C-Br bond is influenced by both electron-donating (-NH₂, -CH₃) and electron-withdrawing (-F) groups. This complex environment can slow the initial oxidative addition of the aryl bromide to the Pd(0) center. Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are often required for challenging substrates to promote both oxidative addition and subsequent reductive elimination.[3]
Poor Reagent Quality / Anhydrous Conditions Water is detrimental. It can lead to protodeboronation of the boronic acid partner, effectively removing it from the reaction, and can also hinder catalyst activity.[4] Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use fresh boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). Flame-dry all glassware and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[4]
Suboptimal Base/Solvent System The base is critical for the transmetalation step, but its strength and solubility can dramatically affect the outcome.[3] Solution: A screening of bases is highly recommended. While K₂CO₃ is a common starting point, stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective for difficult couplings. Ensure the chosen solvent (e.g., Dioxane, Toluene, THF) can solubilize all components, including the base.
Catalyst Deactivation The active Pd(0) species may not be forming efficiently or could be decomposing. Solution: Use a high-quality palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst (e.g., G3-XPhos) which can be more robust and reliable.[3]

The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ (2 mol%) / SPhos (4-5 mol%)A robust system for sterically hindered and electronically complex aryl halides.
Base K₃PO₄ (2.5 - 3.0 equiv), finely groundA strong, non-nucleophilic base that works well in anhydrous conditions.[4]
Solvent Anhydrous, Degassed 1,4-Dioxane or TolueneAprotic solvents that offer good solubility for reagents and are stable at higher temperatures.[3]
Temperature 90 - 110 °CSufficient thermal energy is often required to overcome activation barriers.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion.
Q2: I'm attempting a Buchwald-Hartwig amination and observing significant debromination of my starting material. How can I prevent this?

Debromination is a common side reaction in palladium-catalyzed couplings, arising from the premature protonolysis of the aryl-palladium intermediate before it can couple with the amine.

G cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Condition Screening Start Low Yield / Side Reaction Reagents 1. Verify Reagent Quality Start->Reagents Catalyst 2. Optimize Catalyst System Reagents->Catalyst If problem persists Anhydrous Use Anhydrous Solvents & Fresh Reagents Reagents->Anhydrous Conditions 3. Screen Reaction Conditions Catalyst->Conditions If problem persists Ligand Screen Bulky Ligands (XPhos, SPhos) Catalyst->Ligand Success High Yield Achieved Conditions->Success Temp Adjust Temperature (80-110 °C) Conditions->Temp Degas Thoroughly Degas System Base Screen Bases (K3PO4, Cs2CO3) Conc Vary Concentration

Caption: A logical workflow to diagnose and solve common coupling reaction issues.

  • Choice of Base: This is the most critical factor. Strong, sterically hindered bases are essential. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[5] Weaker bases like K₂CO₃ are generally ineffective and can promote side reactions.

  • Ligand Selection: The ligand must facilitate a rapid rate of reductive elimination, which is the product-forming step. This step needs to be faster than competing decomposition pathways like debromination. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) are designed for this purpose.[6]

  • Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the 80-100 °C range.

  • Amine Nucleophilicity: If coupling with a weakly nucleophilic amine, the reaction will be slower, providing more opportunity for side reactions. In these cases, using a more active catalyst system is paramount.

Q3: How can I effectively purify the product from my reaction mixture?

Purification can be challenging due to the presence of structurally similar impurities and residual catalyst.

  • Initial Workup: After quenching the reaction, an extractive workup is a good first step. If your product is basic, you can perform an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.

  • Column Chromatography: This is the most common and effective method.[2]

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from streaking on the silica gel, especially if the column is slightly acidic.

  • Recrystallization: If a solid product of sufficient purity (>90%) is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an excellent final step to achieve high purity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety and handling precautions for this compound? A: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust.[7] Store in a tightly sealed container in a cool, dry place.

Q: Which analytical techniques are best for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.[2] For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Gas Chromatography (GC) can also be used if the product and starting materials are sufficiently volatile and thermally stable.[2]

Q: Can the amino group interfere with my cross-coupling reaction? A: Yes. The -NH₂ group can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalysis. While often not a terminal issue, if catalyst inhibition is suspected, you can protect the amine (e.g., as a carbamate or amide) before the coupling reaction, followed by a deprotection step. However, modern bulky phosphine ligands are often effective enough to prevent significant inhibition, making protection unnecessary.

Q: Is the fluorine atom reactive under typical cross-coupling conditions? A: Generally, no. The C-F bond is very strong, and under the conditions used for Suzuki or Buchwald-Hartwig reactions at the C-Br position, the fluorine atom is unreactive. Nucleophilic aromatic substitution of the fluorine would require much harsher conditions (very strong nucleophile and high temperatures).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and requires optimization for each specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.5 equiv).[4]

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 12-24 hours.[4]

  • Work-up: Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify as described in the purification section above.

G Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(NR'R'')L2 [ArPd(II)(NR'R'')L₂]⁺ ArPd(II)(Br)L2->ArPd(II)(NR'R'')L2 Amine Coordination & Deprotonation (+ HNR'R'', + Base) Product Ar-NR'R'' ArPd(II)(NR'R'')L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[6]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Angene Chemical. (2021). 5-Bromo-2-fluoro-4-methylaniline Safety Data Sheet. Available at: [Link]

Sources

Technical Support Center: 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging chemical intermediate. Here, we address common side reactions, troubleshoot experimental failures, and provide field-proven insights to ensure the success of your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

This compound is a trifunctional building block with significant potential in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from three key reactive sites: the nucleophilic and activating amino group , the bromo substituent primed for cross-coupling, and the electron-rich aromatic ring . However, the interplay between these groups can lead to a variety of undesired side reactions. This guide provides a systematic, causality-driven approach to mitigating these issues.

Troubleshooting Guide: Side Reactions & Experimental Failures

This section addresses specific problems encountered during common transformations involving this compound.

Issue 1: Low Yields and Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling

Question: My Suzuki-Miyaura (or similar) cross-coupling reaction with this compound is sluggish, resulting in low yields and recovery of starting material. What is the likely cause and solution?

Answer:

The primary culprit is often the aniline's amino group (-NH2) interfering with the palladium catalyst. This occurs through two main mechanisms:

  • Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the electron-deficient palladium center. This forms a stable off-cycle complex, effectively reducing the concentration of active catalyst available for the oxidative addition step with the C-Br bond.

  • Base-Mediated Side Reactions: Many cross-coupling reactions employ strong bases which can deprotonate the aniline, increasing its nucleophilicity and potential for side reactions.

Troubleshooting Steps & Scientific Rationale:

Symptom Potential Cause Recommended Solution & Explanation
Low Conversion Catalyst inhibition by aniline coordination.Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Their bulkiness creates a "cone" around the palladium center, sterically discouraging the aniline from coordinating while still allowing the smaller aryl bromide to access the metal for oxidative addition.
Starting Material Decomposition Unstable reaction conditions; oxidation.Degas Solvents & Use Inert Atmosphere: The electron-rich aniline ring is susceptible to oxidation, which can be exacerbated by heat and residual oxygen.[2][3] Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes) and maintain a strict inert atmosphere (N2 or Ar) throughout the reaction.
Formation of N-Arylated Byproduct Competing Buchwald-Hartwig amination.Optimize Base and Temperature: The intended C-C coupling and the undesired C-N coupling have different activation energies. Using a weaker base (e.g., K3PO4 instead of NaOtBu) and a lower reaction temperature can often favor the desired Suzuki pathway. Fluorinated anilines can be unstable under strong base and heat.[4]
Failure to Initiate Inactive catalyst.Use a Pre-catalyst or Ensure Pd(0) Formation: If starting with a Pd(II) source like Pd(OAc)2, it must be reduced in situ to the active Pd(0) state. Sometimes, this reduction is inefficient. Using a pre-formed Pd(0) source like Pd(PPh3)4 or a modern pre-catalyst can ensure the catalytic cycle starts efficiently.
Issue 2: Uncontrolled Reactions and Byproduct Formation in Electrophilic Aromatic Substitution (EAS)

Question: I attempted a nitration reaction on this compound using standard HNO3/H2SO4 conditions and obtained a dark, intractable tar. What happened?

Answer:

This is a classic issue stemming from the powerful activating nature of the aniline's amino group. Direct nitration or halogenation of highly activated arylamines is notoriously difficult to control.

  • Extreme Reactivity: The -NH2 group is one of the strongest activating groups, making the aromatic ring highly susceptible to electrophilic attack. This leads to over-substitution (e.g., poly-nitration) and rapid, often exothermic, polymerization.[5][6]

  • Oxidative Decomposition: The harsh, oxidizing conditions of nitrating acid mixtures readily oxidize the electron-rich aniline, leading to the formation of colored, polymeric tars instead of the desired product.[7][8]

  • Loss of Regioselectivity: In the strongly acidic medium, the amino group becomes protonated to -NH3+. This ammonium cation is a powerful deactivating group and a meta-director, leading to a loss of the intended ortho-, para- directivity and the formation of undesired isomers.[7]

Solution: Amine Group Protection

To prevent these side reactions, the reactivity of the amino group must be temporarily attenuated. This is achieved by converting it into an amide (e.g., an acetanilide), which is a moderately activating, ortho-, para-directing group.

EAS_Protection cluster_0 Problematic Direct Pathway cluster_1 Recommended Protected Pathway Start 5-Bromo-3-fluoro- 2-methylaniline Reagent1 HNO3 / H2SO4 Start->Reagent1 Direct Nitration Tar Oxidation & Polymerization (Tar Formation) Reagent1->Tar Start2 5-Bromo-3-fluoro- 2-methylaniline Protect Protection Step: Acetanilide Formation Start2->Protect 1. (CH3CO)2O Acetanilide Protected Intermediate Protect->Acetanilide Nitration Nitration Step: HNO3 / H2SO4 Acetanilide->Nitration 2. Nitration Nitro_Product Nitrated Acetanilide Nitration->Nitro_Product Deprotect Deprotection Step: Acid/Base Hydrolysis Nitro_Product->Deprotect 3. Hydrolysis Final_Product Desired Nitroaniline Product Deprotect->Final_Product

Caption: Workflow for successful electrophilic aromatic substitution.

Protocol: Acetylation of this compound
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent like glacial acetic acid or dichloromethane.

  • Acylation: Add 1.1 equivalents of acetic anhydride. A catalytic amount of a strong acid (e.g., H2SO4) can be used, or the reaction can be run in the presence of a base like pyridine to scavenge the acetic acid byproduct.[9]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by carefully pouring the mixture into ice-water. The acetanilide product will often precipitate and can be collected by filtration.

  • Purification: The crude solid can be washed with cold water and recrystallized (e.g., from ethanol/water) to yield the pure protected compound, which is now ready for controlled electrophilic substitution.

Issue 3: Poor Selectivity in N-Alkylation

Question: When I try to perform a mono-N-alkylation on the amine using an alkyl halide, I get a mixture of the starting material, the desired secondary amine, and the undesired tertiary amine. How can I improve selectivity?

Answer:

This is a common problem because the product of the first alkylation (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second, faster alkylation event.

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the aniline relative to the alkylating agent. This statistically favors the alkylating agent encountering a molecule of the starting primary amine rather than the mono-alkylated product. This is only practical if the aniline is inexpensive or easily recovered.

  • Use a Bulky Alkylating Agent: If the structure of your target molecule allows, using a sterically hindered alkyl halide can slow down the second alkylation step due to steric hindrance around the newly formed secondary amine.

  • Employ Reductive Amination: A more robust and selective method for mono-alkylation is reductive amination. React the aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with NaBH4 or NaBH(OAc)3). This pathway inherently stops at the mono-alkylated stage.

  • Leverage Protecting Groups: For maximum control, perform N-acylation (as described above), followed by alkylation of the less nucleophilic amide nitrogen, and finally, deprotection of the amide to reveal the desired secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and in what order do they typically react?

The reactivity generally follows this hierarchy:

  • Amine Group (-NH2): As a strong nucleophile and base, this is often the most reactive site, readily participating in acid-base reactions, alkylations, and acylations.[9]

  • Aromatic Ring (Electrophilic Substitution): The powerful activating effect of the -NH2 group makes the ring highly susceptible to electrophiles, directing them to the ortho- and para- positions (C4 and C6).

  • Bromo Substituent (C-Br): This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in oxidative addition than the C-F bond.[10]

  • Fluoro Substituent (C-F): The C-F bond is generally robust but can undergo nucleophilic aromatic substitution (SNAr) under harsh conditions, especially if activated by a strong electron-withdrawing group. In palladium catalysis, C-F bond activation is possible but requires specialized catalysts and conditions.[11]

Q2: My bottle of this compound has turned dark purple/brown upon storage. Is it still viable for use?

Anilines, particularly electron-rich ones like this, are prone to aerobic oxidation over time, forming highly colored radical cations and subsequent dimeric or polymeric impurities.[3][12] While a slight discoloration may not significantly impact purity (>98%), a dark color indicates notable degradation.

  • Recommendation: For sensitive reactions like palladium catalysis, it is highly recommended to purify the material before use. This can often be achieved by filtration through a short plug of silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) or by recrystallization.

  • Proper Storage: To prevent degradation, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.

Q3: Is it ever possible to perform a cross-coupling reaction on the C-F bond instead of the C-Br bond?

Yes, but it requires specific conditions and is not the default pathway. The oxidative addition of palladium to a C-Br bond is kinetically and thermodynamically much more favorable than to a C-F bond. To achieve selective C-F coupling, you would typically need to:

  • First, react the C-Br position.

  • Then, employ specialized, highly electron-rich palladium catalysts and specific reaction conditions that are known to promote the more difficult C-F bond activation.[11]

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • Xinghui, C. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Stolz, A., et al. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Stejskal, J., & Sapurina, I. (2005). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Synthetic Metals, 153(1-3), 225-228.
  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Thieme. (n.d.). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 2-Methylaniline (o-Toluidine). Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Mishra, S., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • PubChemLite. (n.d.). 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). Retrieved from [Link]

  • ACS Publications. (2023, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

Sources

stability and storage of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Bromo-3-fluoro-2-methylaniline

Welcome to the technical support guide for this compound (CAS No. 886761-86-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this key chemical intermediate in your experiments. The following troubleshooting guides and FAQs are based on the established chemical principles of halogenated anilines and data from analogous compounds.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during the handling and use of this compound, providing causal explanations and actionable solutions.

Question 1: My vial of this compound, which was initially an off-white or light-colored solid, has turned noticeably brown or purplish. Is it still viable for my synthesis?

Answer:

This is a common observation with aniline derivatives. The color change is almost certainly due to oxidation.

  • Causality: The amine functional group (-NH₂) in anilines is highly susceptible to oxidation when exposed to oxygen in the air. This process is often accelerated by exposure to light and ambient heat. The initial oxidation products can further react and polymerize to form highly conjugated, colored impurities. Even trace amounts of these impurities can impart a strong color to the bulk material.

  • Recommended Action Plan:

    • Do Not Assume It's Unusable: The presence of colored impurities does not necessarily mean the bulk of the material has degraded. However, its purity is now compromised.

    • Purity Verification: Before proceeding with a reaction, you must verify the compound's current purity.

      • Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The appearance of new, often baseline, spots is indicative of polar, polymeric impurities.

      • Melting Point: Determine the melting point. A significant depression or broadening of the melting range compared to the specification sheet indicates the presence of impurities. For example, the related compound 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C[1][2].

      • Spectroscopic Analysis: If available, acquire a quick ¹H NMR or LC-MS. This will provide the most definitive evidence of the compound's integrity and the extent of degradation.

    • Purification (If Necessary): If the purity check confirms minor degradation, you can often repurify the material. Recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) is often effective for removing colored oxidation products[3].

    • Prevention: To prevent recurrence, always store the compound in a tightly sealed container, purge the headspace with an inert gas like argon or nitrogen, and store it in a cool, dark place.

Question 2: My reaction yield is significantly lower than expected, and I suspect an issue with the this compound starting material. How can I troubleshoot this?

Answer:

Assuming all other reagents and conditions are correct, starting material quality is a primary suspect for low yields.

  • Causality:

    • Degradation: As discussed in Question 1, oxidation reduces the number of active moles of your starting material available for the reaction. The impurities formed may also interfere with the reaction mechanism or catalyst.

    • Moisture: The compound may have absorbed atmospheric moisture. Water can be detrimental in many organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reactions involving water-sensitive reagents.

  • Troubleshooting Workflow: Follow a systematic approach to diagnose the issue. The diagram below outlines a decision tree for assessing the integrity of your starting material when faced with poor reaction outcomes.

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Verify Purity of This compound (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_moisture Dry Compound Under Vacuum / with Drying Agent is_pure->check_moisture Yes purify Purify Material (Recrystallization / Column) is_pure->purify No other_vars Investigate Other Reaction Parameters (Reagents, Temp, Solvent) is_pure->other_vars Yes, and still failing rerun_reaction Rerun Reaction with Verified/Dried Material check_moisture->rerun_reaction success Problem Solved rerun_reaction->success reverify Re-verify Purity Post-Purification purify->reverify reverify->check_moisture

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

This section provides answers to general but critical questions regarding the .

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life, the compound should be stored under controlled conditions that minimize exposure to environmental factors that promote degradation. Based on safety data sheets for analogous compounds, the ideal conditions are as follows.

ParameterRecommendationRationale
Temperature Cool; Refrigerate (2-8°C)[4]Slows the rate of potential decomposition and oxidation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aniline ring.
Light Protect from light; use amber vials[5]Prevents light-catalyzed degradation (photodecomposition).
Container Tightly-closed container[6][7]Prevents entry of atmospheric oxygen and moisture.
Location Dry, well-ventilated area[6][7]Avoids moisture absorption and ensures safety.

Q2: What are the main chemical incompatibilities of this compound?

A: This compound should not be stored with or exposed to strong oxidizing agents, acids, acid anhydrides, and acid chlorides[8][9]. The amine group is basic and will undergo a vigorous exothermic reaction with strong acids. Strong oxidizing agents will rapidly degrade the compound.

Q3: What are the primary physical signs of degradation?

A: The most common signs of degradation are:

  • Discoloration: A change from a white/off-white solid to yellow, brown, or purple.

  • Change in Physical State: Clumping or melting of the solid due to the formation of impure eutectic mixtures.

  • Poor Solubility: Formation of insoluble polymeric materials.

The diagram below illustrates the key factors that can compromise the stability of the compound.

StabilityFactors cluster_factors Environmental Stressors Air Air (Oxygen) Compound This compound (Stable) Light Light (UV/Visible) Heat Heat Moisture Moisture Degradation Degradation Products (Colored Impurities, Polymeric Material) Compound->Degradation Oxidation, Photodecomposition

Caption: Key factors influencing compound stability.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A: As a halogenated aromatic amine, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation[8][10].

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles[5][8].

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat[6][8].

  • Respiratory Protection: Handle in a well-ventilated area. If dust or aerosols may be generated, use a chemical fume hood or a NIOSH/MSHA approved respirator[6][8].

  • Hygiene: Wash hands thoroughly after handling. Ensure an eyewash station and safety shower are readily accessible[7][8].

References

Sources

Technical Support Center: 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe handling, storage, and disposal of 5-Bromo-3-fluoro-2-methylaniline (CAS No. 502496-36-8). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Compound Identification and Hazard Assessment

This section covers the fundamental properties and, more importantly, the potential hazards associated with this compound. Understanding these hazards is the first step toward safe laboratory practice.

Q1: What is this compound and what are its primary hazards?

This compound is a dihalogenated aniline derivative.[1][2] Its structure, containing bromine, fluorine, and an aniline group, makes it a useful building block in medicinal chemistry and organic synthesis.[1][2] However, these same functional groups contribute to its hazardous properties.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[3][4] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[3][4][5]

Data Summary Table: Hazard Identification

Hazard Classification GHS Hazard Code Signal Word
Acute Toxicity, Oral (Category 4) H302 Warning
Acute Toxicity, Dermal (Category 4) H312 Warning
Acute Toxicity, Inhalation (Category 4) H332 Warning
Skin Irritation (Category 2) H315 Warning
Serious Eye Irritation (Category 2A) H319 Warning
Specific target organ toxicity, single exposure (Respiratory tract irritation) H335 Warning

Source: Information synthesized from multiple chemical safety data sheets.[3][4][5]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. This section details the necessary equipment and facility controls to minimize your exposure.

Q2: What specific PPE is required when handling this compound?

A multi-layered approach to PPE is critical. The aniline functional group, in particular, is known for its ability to be absorbed through the skin, leading to systemic toxicity.[6][7]

  • Hand Protection : Wear robust chemical-resistant gloves. Nitrile rubber gloves are a common and effective choice for incidental contact.[8] For prolonged handling or immersion, consider heavier-duty gloves like butyl or Viton, and always check the manufacturer's compatibility chart.

  • Eye/Face Protection : Chemical splash goggles are mandatory.[5] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[5][8]

  • Skin and Body Protection : A fully-buttoned laboratory coat is the minimum requirement.[8] For procedures involving larger quantities or a high risk of spills, a chemical-resistant apron is also recommended.

  • Respiratory Protection : If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator is necessary.[8] For a solid compound like this, a dust mask (e.g., N95) may be sufficient for weighing small quantities, but a respirator with organic vapor cartridges is recommended if the material is heated or aerosolized.

Q3: What engineering controls must be in place?

Always handle this compound inside a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of the powder and any potential vapors.[5] The fume hood also provides a contained space to manage spills. Ensure adequate ventilation in the entire laboratory area.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.

Section 3: Safe Handling, Storage, and Experimental Troubleshooting

This section provides step-by-step protocols and answers to common problems encountered during routine laboratory work.

Q4: What is the standard procedure for weighing and transferring this solid compound?

The primary risk during this step is the generation of airborne dust.

Experimental Protocol: Weighing and Transfer

  • Preparation : Don all required PPE as described in Section 2. Ensure the chemical fume hood is on and operating correctly.

  • Staging : Place all necessary equipment (spatulas, weigh paper/boat, secondary container) inside the fume hood before bringing the stock bottle in.

  • Dispensing : Minimize the height from which you drop the powder to reduce dust. Use a spatula to carefully transfer the solid from the stock bottle to the weigh boat.

  • Weighing : Close the stock bottle immediately after dispensing. Weigh the compound on a tared analytical balance. If the balance is outside the hood, the weigh boat must be in a closed secondary container (e.g., a capped vial) during transport.

  • Transfer : Transfer the weighed solid to your reaction vessel inside the fume hood.

  • Decontamination : Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) in a designated waste beaker within the fume hood. Dispose of the solvent and contaminated materials as hazardous waste.

Q5: The powder is very fine and prone to static. How can I weigh it accurately and safely?

Static electricity can make fine powders difficult to handle and can cause them to disperse outside the weighing container, creating a contamination risk.

  • Use an Anti-Static Gun : These devices emit ions that neutralize static charge on the container and powder.

  • Use an Enclosed Balance : An analytical balance with a draft shield will help contain any powder that becomes airborne.

  • Weigh by Difference : Weigh the stock vial before and after removing the material. This avoids issues with transferring all the powder from a weigh boat.

Q6: What are the proper storage conditions for this compound?

Store the compound in a tightly sealed, properly labeled container.[10] The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and heat sources.[9] It is crucial to store it separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[9][11]

Q7: I noticed the material has a slight yellow or brown tint, but the specification sheet says "off-white." Is it still usable?

Aniline derivatives can be susceptible to oxidation over time, especially when exposed to air and light, which often results in a color change to yellow or brown.

  • Check Purity : If the integrity of your experiment is critical, the best course of action is to re-analyze the compound's purity via techniques like NMR or LC-MS.

  • Assess Impact : For many synthetic applications, a slight discoloration may not significantly impact the reaction outcome. However, for applications requiring high purity, using discolored material is not recommended.

  • Prevent Further Degradation : To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.

Section 4: Spill and Exposure Management

Accidents happen. This section provides clear, actionable steps for emergencies.

Q8: How should I handle a small spill of the solid compound?

For small spills (e.g., a few hundred milligrams) inside a fume hood:

  • Alert & Isolate : Alert colleagues in the immediate area. Do not clean it up without proper PPE.

  • Absorb : Gently cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[8] This prevents the powder from becoming airborne. Do NOT dry sweep.

  • Collect : Carefully scoop the mixture into a designated, sealable container for hazardous waste.[8]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[8]

For larger spills, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your EHS department for emergency response.[8]

Q9: What are the immediate first aid procedures for an exposure?

Immediate action is critical to mitigate the harmful effects of this compound.

  • Inhalation : Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5][12]

  • Skin Contact : Immediately remove all contaminated clothing.[12] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[12]

Why is this important? Aniline and its derivatives are notorious for causing methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color) and other systemic effects.[6] All exposures should be treated as serious.

Section 5: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

Q10: How must I dispose of waste this compound and contaminated materials?

This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Core Principle: Segregation As a halogenated organic compound, all waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8][10] Do not mix it with non-halogenated waste.[8] This is because the incineration of halogenated compounds produces corrosive gases like HBr and HF, which require specialized scrubbers in the incinerator. Mixing waste streams complicates and increases the cost of disposal.

Waste Disposal Workflow

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Generate Waste: - Unused solid - Contaminated gloves, wipes - Contaminated sharps - Dilute solutions B Is the waste a sharp? (Needle, broken glass) A->B  Assess Waste Type C Place in Puncture-Proof 'Sharps' Container B->C Yes D Is the waste primarily solid or liquid? B->D No G Label container clearly: 'Hazardous Waste' 'Halogenated Organic' List all contents C->G E Place in 'Halogenated Solid Waste' Container D->E Solid (e.g., powder, contaminated wipes) F Place in 'Halogenated Liquid Waste' Container D->F Liquid (e.g., solutions, rinsates) E->G F->G H Store sealed container in designated satellite accumulation area G->H I Arrange pickup by licensed hazardous waste disposal company H->I J High-Temperature Incineration I->J

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

  • Characterize : All waste containing this compound is hazardous.

  • Segregate :

    • Solid Waste : Place unused compound, contaminated gloves, weigh boats, and paper towels into a container labeled "Halogenated Solid Waste."

    • Liquid Waste : Place solutions and solvent rinses into a compatible container (e.g., polyethylene) labeled "Halogenated Liquid Waste."[9]

    • Sharps : Place contaminated needles, pipettes, or broken glass into a dedicated, puncture-proof sharps container.

  • Label : Every waste container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[8]

  • Store : Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[8][9]

  • Dispose : Arrange for pickup and final disposal through your institution's EHS department, which will use a licensed hazardous waste contractor. The preferred disposal method is high-temperature incineration.[8]

References

  • BenchChem. (n.d.). Proper Disposal of 3-Chloro-5-iodoaniline: A Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). This compound SDS, 886761-86-0 Safety Data Sheets.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. ATSDR.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97%.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-methylaniline.
  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Bromo-4-fluoro-2-methylaniline.
  • Washington State University. (n.d.). Aniline Standard Operating Procedure.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, halogenated aniline. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Introduction to the Reactivity of this compound

This compound is a trifunctional building block with distinct reactive sites: the bromine atom, the amino group, and the fluorine atom.[1] This allows for a range of transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic substitution or derivatization of the amine, and potentially nucleophilic aromatic substitution (SNAr) at the C-F bond.[1] However, the interplay of electronic effects and steric hindrance from the ortho-methyl group can lead to unexpected outcomes. This guide will help you troubleshoot some of the most common challenges.

I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, reactions with this compound can be sluggish or fail completely.

Question 1: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion. What are the likely causes?

Answer:

Low conversion in Suzuki-Miyaura coupling with this substrate can stem from several factors, primarily related to catalyst inactivation, steric hindrance, and reagent quality.

  • Catalyst Inactivation: The Pd(0) active species is susceptible to oxidation.[2] Inadequate degassing of solvents and reagents is a common culprit. Additionally, the aniline moiety itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the bromine) creates significant steric hindrance.[3][4] This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond. Standard ligands like PPh₃ may not be bulky enough to facilitate this step effectively.

  • Poor Reagent Quality: The presence of water can lead to protodeboronation of your boronic acid, a common side reaction that consumes your coupling partner.[2] The quality of your base is also critical; it must be anhydrous and finely ground.[2]

Troubleshooting Protocol for Failed Suzuki-Miyaura Coupling:
Parameter Recommendation Rationale
Atmosphere Ensure rigorous inert atmosphere (argon or nitrogen). Use freeze-pump-thaw cycles for solvent degassing.Prevents oxidation and deactivation of the Pd(0) catalyst.[2]
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][5]These ligands promote oxidative addition, especially for sterically hindered and electron-rich aryl halides.[6]
Base Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered.A strong, non-aqueous base is essential for the transmetalation step and minimizes protodeboronation.[2]
Temperature Gradually increase the reaction temperature.Higher temperatures can help overcome the activation energy barrier for the sterically hindered oxidative addition.[7]
Catalyst Loading Increase catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).This can compensate for slow catalytic turnover or partial deactivation.

Question 2: I'm attempting a Buchwald-Hartwig amination with this compound, but I'm only isolating starting material or seeing significant side products. What's going wrong?

Answer:

Buchwald-Hartwig amination of this substrate is challenging due to the inherent reactivity of the aniline starting material and potential side reactions.

  • Competitive N-Arylation: The product of the reaction, a secondary or tertiary amine, can sometimes be a better nucleophile than the starting amine, leading to undesired diarylation products.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen. This can be promoted by certain bases and reaction conditions.

  • Oxidation: Anilines are prone to oxidation, which can lead to dark, tarry reaction mixtures and catalyst deactivation.[8][9] This is especially true at the higher temperatures often required for these couplings.

Troubleshooting Protocol for Failed Buchwald-Hartwig Amination:
Parameter Recommendation Rationale
Ligand Selection Use ligands designed for challenging substrates, such as BrettPhos or RuPhos.[5]These ligands have been shown to be effective for a wide range of aryl halides and amines, including those that are sterically demanding.
Base Selection Screen different non-nucleophilic bases like LHMDS or K₂CO₃.[10]The choice of base can significantly impact the reaction outcome, and weaker bases may be necessary to prevent side reactions.
Protecting Group Consider protecting the aniline's amino group (e.g., as an acetanilide).[8][9]This moderates the ring's reactivity, prevents oxidation, and can be removed after the coupling reaction.[8][9]
Inert Atmosphere Maintain a strict inert atmosphere throughout the reaction.[8]This is crucial for preventing oxidation of the aniline and the palladium catalyst.
Workflow for Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

G start Reaction Failure (Low/No Conversion) check_inert Verify Inert Atmosphere (Degas Solvents) start->check_inert screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos) start->screen_ligands Alternative Path check_reagents Check Reagent Purity (Anhydrous Conditions) check_inert->check_reagents If atmosphere is good screen_bases Screen Anhydrous Bases (K3PO4, Cs2CO3) screen_ligands->screen_bases If no improvement increase_temp Increase Temperature screen_bases->increase_temp If still no improvement success Successful Coupling increase_temp->success Optimization Successful check_reagents->screen_ligands If reagents are pure

Caption: A logical workflow for diagnosing and solving common issues in cross-coupling reactions.

II. Reactions at the Amino Group

The amino group of this compound is a key site for derivatization, but its reactivity can be influenced by the electronic and steric environment.

Question 3: My acylation/sulfonylation reaction on the amino group is incomplete. How can I drive it to completion?

Answer:

The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the bromine and fluorine atoms. The ortho-methyl group also provides steric hindrance, which can slow down the reaction.[3][4]

Troubleshooting Protocol for Incomplete Acylation/Sulfonylation:
  • Increase Reagent Stoichiometry: Use a larger excess of the acylating or sulfonylating agent (e.g., 1.5-2.0 equivalents).

  • Add a Stronger Base: Use a stronger, non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct and drive the equilibrium towards the product.

  • Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

  • Use a Catalyst: For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

III. Nucleophilic Aromatic Substitution (SNAr)

While the bromine is the more common site for substitution, under certain conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution.

Question 4: I am trying to perform an SNAr reaction to displace the fluorine atom, but the reaction is not working. Why?

Answer:

For an SNAr reaction to be successful, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.[7] In this compound, there are no strong electron-withdrawing groups in these activating positions relative to the fluorine. The methyl group is electron-donating, and the bromine's inductive effect is modest in this context.

Additionally, the rate-determining step in SNAr is the initial nucleophilic attack.[11] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, which can facilitate this attack.[11] However, without proper activation of the ring, this reaction is unlikely to proceed under standard SNAr conditions.

Strategies to Promote SNAr:
  • Harsh Reaction Conditions: Extremely high temperatures and strong nucleophiles might force the reaction, but this will likely lead to a mixture of products and decomposition.

  • Metal-Catalyzed Reactions: While not a traditional SNAr, certain metal-catalyzed reactions can achieve a similar transformation. This would require significant methods development.

  • Alternative Substrates: If possible, it may be more practical to synthesize a substrate with a more activated ring system for the desired SNAr reaction.

IV. Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting the amino group into a variety of other functionalities via a diazonium salt intermediate.[12][13]

Question 5: My Sandmeyer reaction is giving low yields and a lot of tar-like byproducts. What can I do to improve it?

Answer:

The Sandmeyer reaction proceeds through a radical mechanism, which can be sensitive to reaction conditions.[12] The formation of tar is often due to side reactions of the highly reactive diazonium salt.

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the salt.[14]

  • Slow Addition: The diazonium salt solution should be added slowly to the solution of the copper(I) salt to maintain a low concentration of the reactive intermediate and minimize side reactions.

  • Purity of Reagents: The purity of the starting aniline and the nitrous acid is crucial. Impurities can lead to unwanted side reactions.

Workflow for a Successful Sandmeyer Reaction

G start Prepare Aniline Solution in Acid cool Cool to 0-5 °C start->cool diazotization Slowly Add NaNO2 Solution cool->diazotization addition Slowly Add Diazonium Salt to Copper(I) Salt Solution diazotization->addition prepare_cu_salt Prepare Copper(I) Salt Solution prepare_cu_salt->addition warm Warm to Room Temperature and Stir addition->warm workup Workup and Purification warm->workup

Caption: Step-by-step workflow for the Sandmeyer reaction.

V. Purification Challenges

Question 6: I have a crude reaction mixture containing my product, but I'm having trouble purifying it. What are some effective purification strategies?

Answer:

Purification of halogenated anilines can be challenging due to their physical properties and the nature of potential impurities.

  • Acid-Base Extraction: If your product is an aniline, an acid wash (e.g., with dilute HCl) can be used to move basic impurities into the aqueous layer.[8] Conversely, if your product is neutral and you have acidic impurities, a base wash (e.g., with NaHCO₃) can be effective.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screening different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) is recommended.

  • Activated Carbon Treatment: If your product is discolored due to oxidative impurities, treating a solution of the crude product with activated carbon can help remove the colored byproducts.[8]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.

  • BenchChem. (2025). Preventing oxidation of the aniline group during complexation.

  • BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.

  • Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways.

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

  • ResearchGate. (2025). Oxidation of aniline using different reaction pathways.

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.

  • PMC - NIH. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Reddit. (2024). Suzuki help.

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?.

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

  • NIH. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.

  • PMC - NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • BenchChem. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.

  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

  • BenchChem. (2025). Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

  • VTechWorks. (2019). Regioselective, Nucleophilic Activation of CF Bonds in o-Fluoroanilines.

  • Supporting Information. (n.d.). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.

  • Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology.

  • NCERT. (n.d.). lech204.pdf.

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.

  • PMC - NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methylaniline.

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.

Sources

preventing decomposition of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-fluoro-2-methylaniline

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the stability and integrity of your material throughout its lifecycle in your lab. Aromatic amines are notoriously sensitive, and understanding their vulnerabilities is the first step toward successful experimentation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered by users. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Question 1: I just received my vial of this compound and it has a pink/brown/dark purple tint. The datasheet says it should be an off-white solid. What happened?

Answer: A visible color change from off-white to a darker shade is a definitive indicator of decomposition, specifically oxidation. The amine functional group (-NH2) on the aniline ring is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and ambient temperatures. The initial oxidation steps can form radical intermediates, which then propagate to form highly conjugated, colored polymeric byproducts.

While the bulk of your material may still be the desired compound, the presence of these colored impurities can have significant downstream effects on your reaction, including introducing unknown side products and interfering with catalytic processes. For applications requiring high purity, the material should be purified before use.

Question 2: My solid material seems fine, but when I dissolve it to make a stock solution, it rapidly turns yellow or brown. Why does this happen and how can I stop it?

Answer: This is a common phenomenon. Decomposition is often accelerated in solution for two primary reasons:

  • Increased Molecular Mobility: Solvated molecules have greater freedom of movement, increasing the frequency of collisions with dissolved oxygen and other reactive species.

  • Solvent Effects: Certain solvents can promote oxidation pathways.

To prevent this, you must handle the compound and its solutions under an inert atmosphere. The key is to rigorously exclude oxygen.

Experimental Protocol: Preparation of a Stabilized Solution

  • Solvent Deoxygenation: Before use, sparge your chosen solvent (e.g., Dichloromethane, Toluene, THF) with a gentle stream of an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This removes dissolved oxygen.

  • Inert Atmosphere Transfer: Weigh the solid this compound in a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

  • Dissolution: Add the deoxygenated solvent to the flask containing your solid under the inert atmosphere.

  • Storage: Seal the flask with a septum and store the headspace under a positive pressure of Argon or Nitrogen. Wrap the flask in aluminum foil to protect it from light and store it in a refrigerator or freezer.

Question 3: I suspect my sample has degraded. How can I confirm this and check its purity?

Answer: Visual inspection is the first step, but analytical confirmation is crucial for scientific rigor. Several techniques are effective for analyzing aniline purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for quantifying purity. A reversed-phase C18 column with a UV detector is typically effective.[3] Degradation products will appear as separate peaks, allowing you to calculate the area percentage of the main component.

  • Gas Chromatography (GC): GC is also an excellent method. A system equipped with a Nitrogen-Phosphorus Detector (NPD) offers superior sensitivity and selectivity for nitrogen-containing compounds like anilines.[1][4]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. Spot a sample of your material on a silica plate and develop it with an appropriate solvent system (e.g., Hexane:Ethyl Acetate). Degradation will be visible as multiple spots (often colored streaks near the baseline) in addition to the main product spot.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of decomposition for halogenated anilines?

The primary driver of decomposition is the oxidation of the amine group. The nitrogen atom's lone pair of electrons makes it a target for oxidative processes, which can be initiated by:

  • Atmospheric Oxygen: The most common culprit.

  • Light (Photoxidation): UV light provides the energy to initiate radical chain reactions.

  • Heat: Increases the rate of all chemical reactions, including oxidation.

  • Incompatible Materials: Strong oxidizing agents, acid halides, and certain metals can catalyze degradation.[5]

The electron-donating amine and methyl groups activate the aromatic ring, making it more susceptible to oxidative cleavage and polymerization, while the halogen substituents modulate this reactivity.[6]

Q2: What are the definitive, non-negotiable storage conditions for long-term stability?

To maximize the shelf-life of this compound, a multi-layered approach to storage is required. These conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the kinetic rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidizing agent.[5]
Light Amber or Opaque VialPrevents light-induced photodecomposition.
Container Tightly SealedPrevents ingress of atmospheric oxygen and moisture.

Q3: Can I add a chemical stabilizer or antioxidant to my material?

While aromatic amines themselves can function as antioxidants, they do so by being consumed in the process.[7][8][9] Adding other stabilizers, such as hindered phenols (e.g., BHT), is a common practice in formulated products like polymers and lubricants but is generally not recommended for a chemical reagent.[7][10] Doing so introduces a new impurity into your system which must be accounted for and may interfere with your chemistry. The most effective "stabilizer" in a laboratory setting is the rigorous exclusion of oxygen and light.

Q4: Can I purify a partially decomposed sample of this compound?

Yes, purification is often possible if the decomposition is not too extensive.

  • Recrystallization: This is effective for removing small amounts of impurities. A co-solvent system like Hexane/Ethyl Acetate or Ethanol/Water may work well.

  • Silica Gel Column Chromatography: This is the most common method for achieving high purity. The colored, polar impurities will typically adhere strongly to the silica, allowing the desired, less polar product to be eluted.

Visualized Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams outline the decomposition process and the correct handling procedure.

DecompositionPathway cluster_compound This compound cluster_stressors Environmental Stressors Aniline Aniline Moiety (-NH2) Radical Radical Cation Intermediate Aniline->Radical e.g., H• abstraction O2 Oxygen (Air) O2->Aniline initiates oxidation Light Light (UV) Light->Aniline initiates oxidation Heat Heat Heat->Aniline initiates oxidation Polymer Colored Polymeric Byproducts Radical->Polymer propagation

Caption: Simplified aniline oxidation pathway.

HandlingWorkflow Start Start: Retrieve from -20°C Storage Equilibrate 1. Equilibrate vial to Room Temperature Start->Equilibrate Inert 2. Move to Inert Atmosphere (Glovebox / Schlenk Line) Equilibrate->Inert Open 3. Open Vial Inert->Open Weigh 4. Weigh Required Amount Open->Weigh Close 5. Tightly Reseal Vial Weigh->Close End End: Sample Ready for Use Weigh->End Purge 6. Purge Headspace with Argon/Nitrogen Close->Purge Store 7. Return to -20°C Storage Purge->Store

Caption: Recommended workflow for handling the reagent.

References

  • Arora, P. (2016). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link]

  • Area, E. (n.d.). Aromatic Amine Cleavage. Sustainability Dictionary. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance-Additives.com. Available at: [Link]

  • IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. publications.iarc.fr. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. innopharmchem.com. Available at: [Link]

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available at: [Link]

  • Fakhraie, S. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Advanced Materials and Energy a MEcj. Available at: [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. epa.gov. Available at: [Link]

  • Siong, L. H., & Siraj, O. (2014). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Bechtold, T., & Turcanu, A. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. Available at: [Link]

  • Lee, S., Sun, Y., Fan, S., Szczuka, A., Bond, T., & von Gunten, U. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-methylaniline (CAS No. 161957-55-7). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the large-scale synthesis of this key pharmaceutical intermediate. The information is structured in a question-and-answer format to provide direct and actionable solutions to potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and industrially favored route is the electrophilic aromatic substitution (bromination) of the readily available precursor, 3-fluoro-2-methylaniline. This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is preferred over liquid bromine for large-scale operations due to its solid nature and safer handling. The reaction is generally high-yielding and can be performed under mild conditions.[1]

Q2: Why is direct bromination of 3-fluoro-2-methylaniline the preferred method?

A2: This method is preferred for its atom economy and process simplicity. An alternative route involving the reduction of a nitro-precursor (e.g., 5-bromo-3-fluoro-2-methyl-1-nitrobenzene) is also chemically viable but adds steps, as it requires the prior synthesis and purification of the nitro-intermediate.[2][3][4] The direct bromination of the aniline is a more convergent approach.

Q3: What are the primary safety concerns for this synthesis at scale?

A3: The primary safety concerns are:

  • Exothermic Reaction: The bromination of an activated aromatic ring like aniline is exothermic. On a large scale, the rate of addition of NBS must be carefully controlled, and efficient reactor cooling is critical to prevent a thermal runaway.[1]

  • Reagent Handling: N-Bromosuccinimide is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory. Operations should be conducted in a well-ventilated area or a fume hood.

  • Solvent Hazards: The choice of solvent (e.g., N,N-Dimethylformamide or acetonitrile) introduces its own set of hazards related to flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: How is the regioselectivity of the bromination controlled to favor the desired 5-bromo isomer?

A4: The regiochemical outcome is dictated by the directing effects of the substituents on the aniline ring. The amino (-NH₂) group is a powerful ortho-, para-director. The methyl (-CH₃) group is a weaker ortho-, para-director, and the fluoro (-F) group is a deactivating ortho-, para-director. The position para to the strongly activating amino group (the C5 position) is the most electronically enriched and sterically accessible site for electrophilic attack. This strong directing effect from the amino group ensures that the 5-bromo isomer is the major product.[5]

Section 2: Synthesis Protocol and Mechanism

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound via direct bromination of 3-fluoro-2-methylaniline using N-Bromosuccinimide.

Materials:

  • 3-Fluoro-2-methylaniline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Setup: Equip a suitable jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Dissolution: Charge the reactor with 3-fluoro-2-methylaniline and the chosen solvent (DMF or Acetonitrile, approx. 5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • NBS Addition: Slowly add a solution or slurry of NBS in the reaction solvent to the reactor via the addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC/GC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a larger vessel containing cold water (approx. 10-20 volumes).

  • Work-up:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove succinimide), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 3-Fluoro-2-methylaniline & Solvent cool Cool to 0-5 °C start->cool add_nbs Slowly Add NBS Solution (Maintain T < 10 °C) cool->add_nbs react Stir at Room Temperature (1-3 hours) add_nbs->react monitor Monitor by HPLC/GC react->monitor quench Quench with Cold Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (Water, NaHCO₃, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product Pure 5-Bromo-3-fluoro- 2-methylaniline purify->final_product

Caption: Workflow for the synthesis of this compound.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Work-up: Product is partially soluble in the aqueous phase. 3. Degradation: Temperature excursion during NBS addition.1. Optimize Reaction Time: Extend the stirring time at room temperature and monitor by HPLC/GC until starting material is <1%. 2. Improve Extraction: Perform multiple extractions (e.g., 3x) with the organic solvent. If the product is basic, adjusting the pH of the aqueous layer can sometimes affect its solubility. 3. Strict Temperature Control: Ensure the cooling system is robust. For very large scales, consider a semi-batch process where both reactants are added simultaneously at a controlled rate.
Formation of Impurities (e.g., Di-bromo species) 1. Incorrect Stoichiometry: Excess NBS was used. 2. Poor Temperature Control: Higher temperatures can lead to over-bromination. 3. Localized "Hot Spots": Inefficient stirring on a large scale can create areas of high NBS concentration.1. Verify Stoichiometry: Accurately weigh the NBS (use max 1.05 equivalents). 2. Maintain Low Temperature: Keep the internal temperature strictly below 10 °C during addition. 3. Ensure Efficient Mixing: Use an appropriate stirrer (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity.
Difficult Purification / Isomer Separation 1. Formation of Regioisomers: While the 5-bromo isomer is favored, minor amounts of other isomers (e.g., 3-bromo) can form. 2. Product "Oiling Out": The crude product does not crystallize properly from the chosen recrystallization solvent.1. Chromatography: If recrystallization is insufficient, column chromatography using a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate gradient) is the most effective method for isomer separation.[6] 2. Optimize Recrystallization:     a. Solvent Screening: Test various solvents or solvent mixtures (e.g., Ethanol/Water, Isopropanol, Heptane/Ethyl Acetate).[7][8]     b. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving to an ice bath to promote crystal growth.[7]     c. Seeding: Add a small seed crystal of pure product to induce crystallization.
Crude Product is Dark/Colored 1. Oxidation of Aniline: Anilines are susceptible to air oxidation, which can form colored impurities. 2. Residual Reagents/Byproducts: Impurities from the reaction or work-up.1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.
Troubleshooting Logic Diagram

G start Synthesis Issue Identified low_yield Low Yield start->low_yield impurities High Impurity Level start->impurities purification_fail Purification Fails start->purification_fail check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_workup Review Work-up Procedure low_yield->check_workup check_temp Verify Temperature Log low_yield->check_temp impurities->check_temp check_stoich Verify Stoichiometry (NBS < 1.05 eq) impurities->check_stoich check_mixing Evaluate Stirring Efficiency impurities->check_mixing oiling_out Product Oiling Out? purification_fail->oiling_out isomers Isomers Present? purification_fail->isomers extend_time Action: Extend Reaction Time check_completion->extend_time extra_extract Action: Increase Extractions check_workup->extra_extract improve_cooling Action: Improve Cooling Protocol check_temp->improve_cooling check_temp->improve_cooling reweigh Action: Re-verify Reagent Amounts check_stoich->reweigh impeller Action: Change Impeller/Speed check_mixing->impeller solvent_screen Action: Screen Recrystallization Solvents oiling_out->solvent_screen column_chrom Action: Use Column Chromatography isomers->column_chrom

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Available at: [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC - NIH. Available at: [Link]

  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. Google Patents.
  • CN102875389A - Preparation method of 2-bromo-5-fluoroaniline. Google Patents.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Available at: [Link]

  • (12) United States Patent. Googleapis.com. Available at: [Link]

  • CN102993022A - Preparation method of bromoaniline. Google Patents.
  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 5-Bromo-3-fluoro-2-methylaniline: A Comparative Analysis of its ¹H NMR Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 5-Bromo-3-fluoro-2-methylaniline, a halogenated aromatic amine, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its nuanced structure, featuring multiple substituents on the aniline ring, presents a compelling case for the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against alternative analytical techniques. We will delve into the theoretical underpinnings of the observed spectral features, present a detailed experimental protocol, and offer insights into the practical application of this data in a research and development setting.

The Decisive Signature: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern of the signal (multiplicity) reveals neighboring protons, and the coupling constant (J) quantifies the interaction between them.

A representative ¹H NMR spectrum of this compound, acquired in DMSO-d₆, exhibits the following key signals[1]:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-66.60Doublet of doublets (dd)J = 8.4, 2.81H
H-46.42Doublet of doublets (dd)J = 11.6, 2.81H
-NH₂5.54Broad singlet (bs)-2H
-CH₃2.09Singlet (s)-3H

Deconstructing the Spectrum: A Rationale

The interpretation of this spectrum is grounded in fundamental NMR principles. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing fluorine (-F) and bromine (-Br) atoms, create a distinct electronic environment for each aromatic proton.

  • Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring appear as distinct doublet of doublets. The proton at position 6 (H-6) is coupled to both the adjacent proton at position 4 (ortho-coupling) and the fluorine atom (through-space or through-bond coupling), resulting in the observed splitting pattern. Similarly, the proton at position 4 (H-4) is coupled to H-6 and the fluorine atom. The larger coupling constant for H-4 (11.6 Hz) is likely due to a stronger interaction with the fluorine atom.

  • Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The broadening is a result of quadrupole coupling with the nitrogen atom and potential chemical exchange with residual water in the solvent.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

To visually represent this data, a predicted ¹H NMR spectrum is presented below. This was generated based on the reported chemical shifts, multiplicities, and coupling constants.

G xaxis xaxis 0 0 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 xlabel Chemical Shift (δ, ppm) p0 p12 p0->p12 h6_1 h6_2 h6_1->h6_2 h6_3 h6_4 h6_3->h6_4 h6_5 h6_6 h6_5->h6_6 h6_7 h6_8 h6_7->h6_8 label_h6 H-6 (dd) h4_1 h4_2 h4_1->h4_2 h4_3 h4_4 h4_3->h4_4 h4_5 h4_6 h4_5->h4_6 h4_7 h4_8 h4_7->h4_8 label_h4 H-4 (dd) nh2_base nh2_peak nh2_base->nh2_peak nh2_end nh2_peak->nh2_end label_nh2 -NH₂ (bs) ch3_base1 ch3_peak ch3_base1->ch3_peak ch3_base2 ch3_peak->ch3_base2 label_ch3 -CH₃ (s)

Caption: Predicted ¹H NMR spectrum of this compound.

Experimental Protocol for ¹H NMR Acquisition

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The instrument should be properly shimmed to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

  • The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference to calibrate the chemical shift scale.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Calibrate the chemical shift axis using the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument shim Shim the magnet instrument->shim acquire Acquire FID (1D ¹H experiment) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate calibrate Chemical Shift Calibration integrate->calibrate

Caption: Workflow for ¹H NMR analysis of this compound.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary or alternative information. The choice of technique often depends on the specific analytical question being addressed.

TechniquePrincipleAdvantages for this compoundDisadvantages
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by protons in a magnetic field.Provides detailed structural information, including proton connectivity and stereochemistry. Non-destructive.Relatively low sensitivity compared to mass spectrometry. Requires soluble samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and selectivity. Can quantify the compound and identify impurities.Requires the compound to be volatile and thermally stable. Derivatization may be necessary.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Excellent for purity determination and quantification.Provides limited structural information on its own. Often coupled with a mass spectrometer (LC-MS) for identification.

In the context of this compound:

  • For unambiguous structure confirmation: ¹H NMR is the gold standard.

  • For purity analysis and quantification of known impurities: HPLC with UV detection is a robust and widely used method.

  • For the identification of unknown volatile impurities: GC-MS is a powerful tool.

Ultimately, a multi-technique approach often provides the most comprehensive characterization of a compound.

Commercial Availability and Reference Standards

For researchers requiring a certified reference material, this compound is available from several chemical suppliers. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of analytical data, such as a Certificate of Analysis (CoA) that includes a ¹H NMR spectrum.

SupplierPurityAvailable Analytical Data
Sigma-Aldrich ≥97%CoA may be available upon request.
Combi-Blocks >97%Analytical data typically available.
Fluorochem >97%CoA usually provided with purchase.

It is always recommended to acquire a fresh ¹H NMR spectrum of any commercially sourced starting material to confirm its identity and purity before use in a synthetic procedure.

Conclusion

The ¹H NMR spectrum of this compound serves as a definitive tool for its structural identification and purity assessment. A thorough understanding of the underlying principles of NMR spectroscopy allows for a confident interpretation of the spectral data. While alternative techniques such as GC-MS and HPLC offer valuable complementary information, particularly for quantification and impurity profiling, ¹H NMR remains unparalleled for its ability to provide a detailed and unambiguous picture of the molecular structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in their work with this and similar complex aromatic compounds.

References

Sources

A Guide to the 13C NMR Spectral Analysis of 5-Bromo-3-fluoro-2-methylaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 5-Bromo-3-fluoro-2-methylaniline, a substituted aniline, presents a compelling case for the power and nuance of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The interplay of electron-donating and withdrawing groups, coupled with the unique effects of halogen substituents, creates a distinct spectral fingerprint. This guide provides an in-depth analysis of the expected 13C NMR data for this compound, leveraging comparative data from structurally related analogues to predict and interpret its spectrum.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing critical information about hybridization, connectivity, and the influence of neighboring functional groups. For substituted aromatic systems like this compound, 13C NMR allows for the direct observation of each carbon in the benzene ring, revealing the electronic effects of the amino, methyl, fluorine, and bromine substituents.

Predicting the 13C NMR Spectrum of this compound: A Substituent Effect Analysis

  • Amino Group (-NH2): As a strong electron-donating group through resonance, the amino group significantly shields the ortho and para carbons, causing their signals to appear at a lower chemical shift (upfield). The ipso-carbon (the carbon directly attached to the amino group) is also affected, though to a lesser extent.

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction and hyperconjugation, leading to a slight shielding of the aromatic carbons, particularly the ipso and ortho positions.

  • Fluorine (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect that deshields nearby carbons. However, it also possesses lone pairs that can participate in resonance, leading to a shielding effect at the para position. A key feature of fluorine is the presence of large one-bond (¹J_CF) and smaller multi-bond (²J_CF, ³J_CF) carbon-fluorine coupling constants, which split the signals of the carbons it is attached to and those in close proximity.[1][2]

  • Bromine (-Br): Bromine is electronegative and withdraws electron density inductively. However, it also exhibits a phenomenon known as the "heavy atom effect," where the large electron cloud of the bromine atom can cause a shielding (upfield shift) of the ipso-carbon to which it is attached.[3] This effect can be counterintuitive to what would be expected based on electronegativity alone.[3][4]

Comparative Data Analysis: Insights from Analogous Structures

To refine our predictions, we can examine the experimental 13C NMR data of structurally similar anilines. By comparing the chemical shifts of these analogues, we can more accurately estimate the shifts for our target molecule.

CompoundC1 (C-N)C2 (C-CH3)C3 (C-F/H)C4C5 (C-Br/H)C6CH3Reference
Aniline 146.59115.24129.43118.76129.43115.24-[5]
3-Fluoro-2-methylaniline ~145~118~159 (d)~114~128~110~9[6][7]
5-Fluoro-2-methylaniline ~145~120~129~115 (d)~114 (d)~112~17[8]
4-Bromo-2-methylaniline ~144~123~132~109~132~118~17[9]
Predicted: this compound ~144~119~158 (d)~115 (d)~112~113 (d)~9Predicted

Note: Chemical shifts are in ppm. '(d)' denotes a doublet due to C-F coupling. The predicted values for this compound are estimations based on the additive effects of the substituents observed in the analogues.

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for this compound, the following experimental workflow is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Dissolve ~20-50 mg of compound Solvent in ~0.6 mL of CDCl3 or DMSO-d6 Sample->Solvent Tube Transfer to 5mm NMR tube Solvent->Tube Spectrometer Place tube in NMR spectrometer Tube->Spectrometer Proton_Decoupled Acquire standard proton-decoupled 13C spectrum Spectrometer->Proton_Decoupled TwoD_NMR Acquire 2D spectra (HSQC, HMBC) for unambiguous assignment Proton_Decoupled->TwoD_NMR FT Fourier Transform FID TwoD_NMR->FT Phasing Phase spectrum FT->Phasing Baseline Apply baseline correction Phasing->Baseline Referencing Reference spectrum to solvent peak Baseline->Referencing Analysis Peak picking, integration, and structural assignment Referencing->Analysis

Caption: Experimental workflow for acquiring and processing 13C NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard proton-decoupled 1D ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • To aid in the definitive assignment of all carbon signals, acquire 2D NMR spectra, including a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify one-bond C-H correlations and a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify two- and three-bond C-H correlations.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify and label the chemical shifts of all peaks.

Conclusion

The structural elucidation of substituted anilines like this compound is greatly facilitated by 13C NMR spectroscopy. While a direct experimental spectrum is not always available, a robust and insightful analysis can be performed through a comparative approach. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can confidently predict and interpret the 13C NMR spectrum. The acquisition of high-quality 1D and 2D NMR data, following a standardized experimental protocol, will ultimately provide the definitive structural confirmation required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.
  • PubMed. (2015, July). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • ResearchGate. (2015, August 6). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
  • ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6.
  • New Journal of Chemistry Supporting Information. (n.d.).
  • Journal of the American Chemical Society. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
  • ChemicalBook. 3-Fluoro-2-methylaniline(443-86-7) 13C NMR spectrum.
  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons.
  • Fluorine NMR. (n.d.).
  • PMC - NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • PMC - NIH. The precious Fluorine on the Ring: Fluorine NMR for biological systems.
  • ChemicalBook. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ChemicalBook. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
  • BLD Pharm. 443-86-7|3-Fluoro-2-methylaniline.
  • eGrove - University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species.
  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • PubChem. 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641.
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.
  • Sigma-Aldrich. 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3.
  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid) | Journal of Chemical Education.
  • Sigma-Aldrich. 3-Fluoro-2-methylaniline 99 443-86-7.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization and quantification of intermediates are paramount. 5-Bromo-3-fluoro-2-methylaniline (CAS: 886761-86-0), a substituted aniline, represents a class of compounds whose purity and reaction fate are critical. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern analytical choices, compare the strategic advantages of different platforms, and provide robust, field-tested experimental designs.

Analyte at a Glance: this compound
  • Chemical Formula: C₇H₇BrFN[1][2]

  • Molecular Weight: 204.04 g/mol [1][2]

  • Structure:

The molecule's key features for MS analysis are its moderate volatility, the basicity of the aniline group, and the presence of two distinct halogen isotopes (Bromine: ⁷⁹Br and ⁸¹Br). These characteristics dictate the optimal choice of ionization technique and chromatographic method.

Part 1: A Comparative Analysis of Analytical Strategies: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is governed by the analyte's physicochemical properties and the analytical question at hand (e.g., raw purity assessment vs. quantification in a complex matrix).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection.Separation in a liquid mobile phase based on polarity and interaction with a stationary phase, followed by mass-based detection.
Analyte Volatility Required. The compound must be volatile and thermally stable. This compound is sufficiently volatile for GC analysis.Not required. Ideal for non-volatile or thermally labile compounds. While applicable here, it is not a strict requirement.
Ionization Method Primarily Electron Ionization (EI) . A hard ionization technique providing rich, reproducible fragmentation patterns for structural elucidation.Primarily Electrospray Ionization (ESI) . A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, ideal for quantification.
Structural Info Excellent. The 70 eV EI spectra are highly reproducible and library-searchable, revealing detailed fragmentation.Good to Excellent. MS1 provides molecular weight. MS/MS (fragmentation of the [M+H]⁺ ion) is required for structural detail.
Sensitivity High, with detection limits in the low µg/mL to pg/mL range.Excellent, often superior to GC-MS for targeted analysis, reaching low ng/mL to pg/mL levels.
Derivatization Generally not required for this analyte, but can be used to improve chromatography.[3][4]Not required. The basic aniline group is readily protonated in typical acidic mobile phases.
Recommendation Ideal for purity assessment, identification of unknown isomers, and structural confirmation due to the information-rich, standardized nature of EI spectra.Superior for quantitative analysis in complex matrices (e.g., biological fluids, reaction mixtures) due to higher sensitivity and specificity of Selected Reaction Monitoring (SRM) modes.

Causality Behind the Choice:

  • For qualitative analysis and impurity profiling , GC-MS is the superior choice. The hard ionization of EI provides a detailed, reproducible fragmentation fingerprint that is invaluable for identifying the parent compound and structurally related impurities.

  • For quantitative trace analysis , LC-MS/MS is the preferred platform. ESI's soft ionization preserves the molecular ion, which can be isolated and fragmented (MS/MS). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity by filtering out chemical noise, making it the gold standard for quantification.[5]

Part 2: Elucidation of Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting its mass spectrum and confirming its identity. The pathways differ significantly between the hard ionization of GC-MS (EI) and the soft ionization of LC-MS (ESI).

A. Gas Chromatography-Electron Ionization (GC-EI-MS)

Under standard 70 eV electron ionization, the molecule is ionized to a radical cation (M⁺•), which then undergoes a series of predictable fragmentation events.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M⁺•): The most critical peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity (a 1:1 ratio) at m/z 203 and m/z 205 .[6][7] This doublet is the definitive indicator of a monobrominated compound.

  • Loss of Bromine Radical ([M-Br]⁺): The C-Br bond is the weakest link on the aromatic ring. Cleavage of this bond results in the loss of a bromine radical (•Br) to form a stable cation at m/z 124 . This is often a very prominent peak in the spectrum.

  • Loss of Methyl Radical ([M-CH₃]⁺): Benzylic cleavage leading to the loss of a methyl radical (•CH₃) is a common pathway. This would produce an isotopic doublet at m/z 188/190 .

  • Loss of Hydrogen Cyanide (HCN): Following the loss of the bromine and/or methyl groups, the resulting aniline-type fragments can undergo ring rearrangement and lose a neutral molecule of HCN (27 Da), a characteristic fragmentation for aromatic amines. For example, the m/z 124 fragment could lose HCN to produce a fragment at m/z 97 .

G M C₇H₇BrFN⁺• m/z 203/205 F1 C₇H₇FN⁺ m/z 124 M->F1 - •Br F2 C₆H₄BrFN⁺• m/z 188/190 M->F2 - •CH₃ F4 C₆H₄F⁺ m/z 95 F1->F4 - HCN F3 C₆H₄N⁺ m/z 90 F2->F3 - HF, - •Br

Caption: Predicted EI fragmentation pathway for this compound.

B. Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

In positive-ion ESI, the basic amine group is readily protonated to form the pseudomolecular ion, [M+H]⁺. This ion will also exhibit the characteristic bromine isotopic pattern at m/z 204/206 . This ion is then selected in the first quadrupole for collision-induced dissociation (CID) to generate product ions.

Predicted MS/MS Fragmentation:

The fragmentation of the even-electron [M+H]⁺ ion is typically less extensive than EI fragmentation. The most probable fragmentations would involve the loss of neutral molecules:

  • Loss of HBr: A likely fragmentation would be the loss of hydrogen bromide, leading to a product ion at m/z 124 .

  • Loss of HF: While less favorable than HBr loss, the elimination of hydrogen fluoride could also occur, yielding a product ion at m/z 184/186 .

Part 3: Optimized Experimental Protocols

These protocols are designed to be robust starting points for method development.

Protocol 1: GC-MS for Qualitative Analysis and Purity Assessment

This method is designed to provide excellent chromatographic separation and a clear, reproducible fragmentation pattern for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • GC System & Column: Use a standard GC system equipped with a non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.

  • GC Conditions:

    • Injector: Split/splitless, set to 250°C. Use a 1 µL injection volume with a split ratio of 20:1.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[8]

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Acquisition Mode: Full Scan.

Trustworthiness Check: The protocol's validity is confirmed by observing the characteristic 1:1 isotopic doublet for the molecular ion (m/z 203/205) and other brominated fragments. The retention time should be stable across multiple runs.

Protocol 2: LC-MS/MS for Quantitative Analysis

This method uses the highly specific and sensitive Selected Reaction Monitoring (SRM) approach, ideal for quantifying the analyte in complex mixtures.

  • Sample Preparation: Prepare samples in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to ensure good peak shape. Create a calibration curve using certified standards.

  • LC System & Column: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[9]

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2.5 min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions (to be optimized):

      • Primary: 204 -> 124 (Precursor [⁷⁹Br-M+H]⁺ -> Product [M-HBr+H]⁺)

      • Secondary (confirmatory): 206 -> 124 (Precursor [⁸¹Br-M+H]⁺ -> Product [M-HBr+H]⁺)

Expertise & Causality: The use of 0.1% formic acid in the mobile phase serves a dual purpose: it acidifies the medium to promote efficient protonation of the aniline nitrogen in the ESI source and improves chromatographic peak shape on reversed-phase columns.[10]

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Sample Injection GC Gas Chromatography (Separation by Volatility) Sample_GC->GC EI Electron Ionization (Hard Fragmentation) GC->EI MS_Scan_GC Mass Analyzer (Full Scan) EI->MS_Scan_GC Result_GC Qualitative Data (Structural ID) MS_Scan_GC->Result_GC Sample_LC Sample Injection LC Liquid Chromatography (Separation by Polarity) Sample_LC->LC ESI Electrospray Ionization (Soft Ionization) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 204/206) ESI->MS1 CID Q2: Collision Cell (Fragmentation) MS1->CID MS2 Q3: Product Ion Selection (m/z 124) CID->MS2 Result_LC Quantitative Data (Concentration) MS2->Result_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Part 4: Data Interpretation and Validation

A scientifically sound analysis relies on correct data interpretation and system validation.

Interpreting the Data
  • GC-MS: The primary confirmation of identity comes from the molecular ion doublet at m/z 203/205. The relative abundance of this peak and its major fragments (e.g., m/z 124, 188/190) should be consistent across analyses.

  • LC-MS/MS: Quantification is based on the peak area of the SRM transition. The ratio of the primary transition (204 -> 124) to the secondary, confirmatory transition (206 -> 124) should remain constant across all standards and samples, providing an extra layer of validation.

Summary of Expected Ions
m/z (Mass-to-Charge)Proposed IdentityMethodNotes
203 / 205 [M]⁺• (Molecular Ion)GC-MS (EI)Definitive ID. 1:1 isotopic pattern confirms one bromine atom.
204 / 206 [M+H]⁺ (Protonated Molecule)LC-MS (ESI)Precursor ion for MS/MS. 1:1 isotopic pattern.
188 / 190 [M - CH₃]⁺GC-MS (EI)Loss of methyl group. Bromine pattern is retained.
124 [M - Br]⁺ or [M+H - HBr]⁺BothKey fragment. Loss of bromine atom/molecule.

Conclusion

The mass spectrometric analysis of this compound is robust and achievable through two complementary techniques. GC-MS with electron ionization offers a definitive tool for structural confirmation and impurity identification, leveraging its standardized and detailed fragmentation patterns. For applications requiring high sensitivity and precise quantification, particularly within complex matrices, LC-MS/MS with electrospray ionization is the superior methodology. The choice of technique should be guided by the specific analytical goals, balancing the need for detailed structural information against the demand for ultimate quantitative performance.

References

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Blaze, M., & Walter, T. H. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Corporation. Available from: [Link]

  • Dörgeloh, U., et al. (2013). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 93(12), 1297-1310. Available from: [Link]

  • NIST. 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. Available from: [Link]

  • Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. Available from: [Link]

  • Azizan, K. A., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1136-1146. Available from: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]

  • The M+2 peak in mass spectra. Chemguide. Available from: [Link]

  • Non-linear classification for on-the-fly fractional mass filtering and targeted precursor fragmentation in mass spectrometry experiments. Bioinformatics. Available from: [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Available from: [Link]

  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of chromatographic science, 56(8), 724–730. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

Sources

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 5-Bromo-3-fluoro-2-methylaniline

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and depend on the bond strength, the mass of the bonded atoms, and the overall molecular environment. By measuring the absorption of IR radiation as a function of frequency (typically expressed in wavenumbers, cm⁻¹), we obtain a unique spectral fingerprint that reveals the molecule's functional components.

This guide provides a detailed analysis of the infrared spectrum of this compound, a substituted aromatic amine of interest in pharmaceutical and materials science. We will dissect its predicted spectrum by comparing it with structurally related analogues—aniline, 3-fluoro-2-methylaniline, and 5-bromo-2-methylaniline—to understand the influence of each substituent on the vibrational landscape. This comparative approach, supported by established spectroscopic data, offers researchers a robust framework for structural verification and quality control.

Predicted Infrared Spectrum of this compound: A Positional Analysis

The substituents influence the electronic distribution within the benzene ring and the attached functional groups through inductive and resonance effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). The bromine atom also has a -I effect, though weaker than fluorine. The methyl group is electron-donating (+I effect), while the amine group is a strong electron-donating group via resonance (+R effect). This electronic interplay finely tunes the bond strengths and, consequently, their vibrational frequencies.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeDescription of Vibrational Mode
3500 - 3420N-H Stretch (Asymmetric)Primary aromatic amines display two distinct N-H stretching bands. The asymmetric stretch occurs at a higher frequency.[1][2] The presence of electron-withdrawing halogens is expected to slightly increase this frequency compared to aniline.
3420 - 3340N-H Stretch (Symmetric)The symmetric N-H stretch appears at a lower frequency than the asymmetric one.[1][2]
3100 - 3000Aromatic C-H StretchThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[3][4] They typically appear as multiple weak to medium bands just above 3000 cm⁻¹.
3000 - 2850Aliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.[5]
1650 - 1580N-H Bend (Scissoring)This is a characteristic in-plane bending vibration for primary amines.[1][6]
1600 - 1585 & 1500 - 1400Aromatic C=C StretchThe aromatic ring itself has characteristic stretching vibrations that appear as a pair of bands, or sometimes more in highly substituted rings.[3][4][7]
~1450C-H Bend (Asymmetric)Asymmetric bending (deformation) of the C-H bonds in the methyl group.
~1380C-H Bend (Symmetric)Symmetric bending ("umbrella" mode) of the C-H bonds in the methyl group.
1335 - 1250Aromatic C-N StretchThe stretching of the bond between the aromatic ring and the nitrogen atom is a strong indicator for aromatic amines.[1][6][8]
1250 - 1100C-F StretchThe carbon-fluorine bond gives rise to a strong absorption in this region. The exact position can vary with substitution.
900 - 675Aromatic C-H Out-of-Plane BendThese strong absorptions are highly diagnostic of the substitution pattern on the benzene ring.[3][4]
690 - 515C-Br StretchThe carbon-bromine stretching vibration is found in the far-infrared region of the spectrum and is often weak.[3][9]

Comparative Spectral Analysis: The Influence of Substituents

To understand the spectral features of this compound, it is instructive to compare its predicted frequencies with the experimental data of its structural precursors.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical flow from molecular structure to the interpretation of its IR spectrum, highlighting the key regions influenced by specific functional groups.

G cluster_0 Molecular Structure: this compound cluster_1 Key IR Spectral Regions (cm⁻¹) A Primary Amine (-NH₂) R1 N-H Stretch (3500-3300) A->R1 Defines B Aromatic Ring (C₆H₂) R2 Aromatic C-H & C=C Stretch (3100-3000, 1600-1400) B->R2 Defines C Halogen Substituents (-F, -Br) R3 C-X Stretch (1250-515) C->R3 Defines D Alkyl Group (-CH₃) R4 Aliphatic C-H Stretch (3000-2850) D->R4 Defines

Caption: Relationship between functional groups and their corresponding IR spectral regions.

Comparison with Analogues

The introduction of substituents alters the electronic environment and thus the vibrational frequencies of nearby bonds.

Table 2: Comparison of Key IR Frequencies (cm⁻¹) for Aniline and its Derivatives

VibrationAniline[10]3-Fluoro-2-methylaniline[11]5-Bromo-2-methylaniline[12]This compound (Predicted)
N-H Asymmetric Stretch ~3433~3480~3470~3480-3500
N-H Symmetric Stretch ~3356~3390~3380~3390-3420
Aromatic C-N Stretch ~1281[6]~1300~1290~1300-1320
Aromatic C=C Stretch ~1619, ~1500~1620, ~1480~1610, ~1470~1615, ~1475
  • Effect of Methyl and Fluoro Groups (3-Fluoro-2-methylaniline): Compared to aniline, the N-H stretching frequencies in 3-fluoro-2-methylaniline are shifted to higher wavenumbers (a blueshift). This is primarily due to the strong electron-withdrawing inductive (-I) effect of the fluorine atom, which decreases the electron density on the nitrogen, stiffening and strengthening the N-H bonds. The C-N bond also strengthens, shifting its stretching frequency to a higher value.

  • Effect of Methyl and Bromo Groups (5-Bromo-2-methylaniline): Bromine is also electron-withdrawing, but less so than fluorine. Consequently, we observe a similar, but less pronounced, blueshift in the N-H stretching frequencies compared to aniline.

  • Combined Effect in this compound: In the target molecule, the combined inductive effects of both fluorine and bromine are expected to cause a significant blueshift in the N-H and C-N stretching frequencies. The electron-donating methyl group, ortho to the amine, provides some electronic compensation, but the overall effect will be dominated by the halogens. This makes IR spectroscopy a sensitive tool for confirming the presence and relative electronic influence of these substituents.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain reliable and reproducible data, a standardized experimental procedure is crucial. The following protocol outlines the preparation of a solid sample using the Potassium Bromide (KBr) pellet method, which is ideal for crystalline organic compounds like substituted anilines.

Workflow for FT-IR Analysis

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (sample)

    • Spectroscopy-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)

  • Sample Preparation (KBr Pellet):

    • Drying: Gently heat the KBr under a vacuum at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong, broad IR absorption that can obscure the N-H and O-H regions. Store in a desiccator.

    • Grinding: Place approximately 100 mg of dry KBr into the agate mortar. Add 1-2 mg of the solid this compound sample. The sample-to-KBr ratio should be roughly 1:100.

    • Mixing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogeneous powder. Inadequate grinding will lead to poor pellet quality and scattering of the IR beam.

    • Pellet Formation: Transfer the powder to the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent. Opacity or fractures indicate poor mixing, moisture, or incorrect pressure.

  • Data Acquisition:

    • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). The instrument software will automatically subtract this from the sample spectrum.

    • Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Analysis:

    • Correction: Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline.

    • Peak Identification: Use the spectrometer software to identify the wavenumbers of the major absorption bands.

    • Interpretation: Correlate the observed peaks with the expected vibrational modes as detailed in Table 1 and compare them with reference spectra.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. The characteristic dual peaks of the primary amine N-H stretch, shifted to higher frequencies by the inductive pull of the fluorine and bromine substituents, serve as a primary identifier. Further confirmation is provided by the strong aromatic C-N stretch, the C-F and C-Br vibrations in the fingerprint region, and the distinct patterns of aromatic C=C and C-H vibrations. By comparing its spectral features to those of simpler analogues like aniline, 3-fluoro-2-methylaniline, and 5-bromo-2-methylaniline, researchers can gain a nuanced understanding of electronic effects on molecular vibrations. The detailed experimental protocol provided ensures that high-quality, reproducible data can be obtained, making IR spectroscopy a powerful and reliable tool in the synthesis and analysis of this and other complex aromatic compounds.

References

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143–153. [Link]

  • Vibrational band intensities in substituted anilines. (1957). Proceedings A | The Royal Society. [Link]

  • Vibrational band intensities in substituted anilines. Sci-Hub. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Letters of Chemistry, Physics and Astronomy. [Link]

  • N-H Stretching Frequencies of Amines and Amides. SciSpace. [Link]

  • IR: amines. University of Calgary. [Link]

  • Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part 11. Journal of the Chemical Society, 1275. [Link]

  • Reddy, B. V., et al. (1992). Vibrational analysis of substituted anilines, anisoles and anisidines: Part III. Further evidence for the transferability of valence force constants. Semantic Scholar. [Link]

  • Comparison of the experimental and calculated FT-IR spectra of... ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

  • 2-Fluoro-N-methylaniline - Vapor Phase IR Spectrum. SpectraBase. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • (a) Experimental and (b) theoretical infrared spectra (FT-IR) of the... ResearchGate. [Link]

  • Comparison of experimental and theoretical FT-IR spectra for (a) and (b). ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). PubChemLite. [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • 5-Fluoro-2-methylaniline. NIST WebBook. [Link]

  • 3-FLUORO-2-METHYLANILINE. gsrs.ncats.nih.gov. [Link]

  • Comparison of experimental and theoretical FT-IR spectra for (a), (b), (c) and (d). ResearchGate. [Link]

  • 3-Bromo-5-fluoro-2-methylaniline. MySkinRecipes. [Link]

  • Infrared Spectrometry. Michigan State University Chemistry. [Link]

  • Aniline, N-methyl-. NIST WebBook. [Link]

  • C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]

  • Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

  • How can N-methylaniline and o-toluidine be distinguished by ir spectroscopy? Filo. [Link]

Sources

A Comparative Guide to 5-Bromo-3-fluoro-2-methylaniline: A Multifunctional Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 5-Bromo-3-fluoro-2-methylaniline stands out as a uniquely functionalized building block, offering multiple, orthogonally reactive sites. The strategic placement of a methyl, a fluoro, and a bromo group on the aniline core creates a molecule with finely tuned electronic properties and steric constraints. This guide provides an in-depth comparison of this compound with other key anilines, including 2-methylaniline, 3-fluoroaniline, and 4-bromoaniline. We will explore comparative physicochemical properties, analyze reactivity profiles in the context of nucleophilicity and performance in cross-coupling reactions, and provide detailed experimental protocols to support our findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Comparative Analysis of Physicochemical Properties

The reactivity and utility of an aniline derivative are fundamentally dictated by the electronic and steric nature of its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing fluoro and bromo groups in this compound results in a nuanced physicochemical profile.

  • The Ortho-Methyl Group: The methyl group at the C2 position is a weak electron-donating group (EDG) via hyperconjugation. Its primary influence, however, is steric. It partially shields the amino group, which can modulate its reactivity in certain reactions and influence the conformational preferences of downstream products.

  • The Meta-Fluoro Group: Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing effect through the sigma framework (inductive effect). Located meta to the amino group, its influence significantly reduces the electron density on the nitrogen atom, thereby decreasing the aniline's basicity (pKa).

  • The Para-Bromo Group: Bromine also acts as an electron-withdrawing group inductively. Crucially, its position at C5 (para to the methyl group) provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

The cumulative effect of these substituents makes this compound a significantly weaker base compared to aniline or 2-methylaniline.[1][2] This reduced basicity is a critical consideration in reaction design, as the nitrogen lone pair is less available for protonation or nucleophilic attack.

Table 1: Comparative Physicochemical Properties of Selected Anilines

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) pKa (Conjugate Acid)
This compound CC1=C(N)C=C(F)C=C1Br 204.04[3] N/A ~259[4] Est. < 3.0*
2-Methylaniline (o-Toluidine) CC1=CC=CC=C1N 107.15[5][6] -23[5][6] 199-201[5][7] 4.39[8]
3-Fluoroaniline FC1=CC=CC(N)=C1 111.12[9][10] -2[11] 186[10] 3.5[10]
4-Bromoaniline BrC1=CC=C(N)C=C1 172.02[12][13] 60-64[13] 243[12] 3.86[14]

Note: The pKa of this compound is estimated based on the additive electron-withdrawing effects of the fluoro and bromo substituents, which are known to significantly lower the pKa of the parent aniline.[1]

A Closer Look at Reactivity: Basicity and Nucleophilicity

The electronic landscape of an aniline derivative directly impacts its performance in chemical reactions. The substituents on this compound create a push-pull system that finely tunes its reactivity. The inductive electron withdrawal by the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution while simultaneously reducing the nucleophilicity of the amino group.

This reduction in nucleophilicity is a critical factor. For instance, in acylation or alkylation reactions at the nitrogen center, harsher conditions (e.g., stronger bases or more reactive electrophiles) may be required compared to a more electron-rich aniline like 2-methylaniline.[5] However, this attenuated reactivity can also be advantageous, preventing undesired side reactions and allowing for more selective transformations at other sites, such as the C-Br bond.

Electronic_Effects cluster_aniline This compound cluster_substituents Substituent Effects Aniline Ring F F Strong EWG (Inductive) Aniline->F -I Br Br EWG (Inductive) Aniline->Br -I NH2 NH₂ Weak Activator (Resonance) NH2->Aniline +R CH3 CH₃ Weak EDG (Inductive) CH3->Aniline +I Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 Ar-Pd(II)L₂(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R'-B(OH)₂ + Base Complex2 Ar-Pd(II)L₂(R') Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-R' Synthesis_Workflow SM1 This compound Step1 Buchwald-Hartwig Amination SM1->Step1 SM2 4-Chloropyrimidine SM2->Step1 Intermediate Intermediate Product (N-Aryl Pyrimidine) Step1->Intermediate Pd Catalyst, Ligand, Base Step2 Suzuki Coupling Intermediate->Step2 SM3 Arylboronic Acid SM3->Step2 FinalProduct Final Scaffold (Kinase Inhibitor Core) Step2->FinalProduct Pd Catalyst, Base

Sources

The Strategic Advantage of 5-Bromo-3-fluoro-2-methylaniline: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the selection of building blocks is a critical determinant of success, profoundly influencing reaction efficiency, molecular complexity, and the ultimate properties of the target compound. Among the vast arsenal of available reagents, substituted anilines represent a cornerstone for the synthesis of a multitude of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of 5-Bromo-3-fluoro-2-methylaniline (CAS: 502496-36-8), elucidating its distinct advantages over other aniline derivatives in complex synthetic applications. We will explore how its unique trifecta of substituents offers a powerful handle for chemists to achieve desired synthetic outcomes with enhanced control and efficiency. This compound is particularly valuable in the development of drugs targeting neurological disorders and cancer.[1]

The Architectural Uniqueness of this compound

The utility of an aniline derivative in synthesis is dictated by the electronic and steric nature of its substituents. In this compound, the interplay between the methyl, fluoro, and bromo groups on the aniline scaffold creates a unique reactive profile.

  • The Ortho-Methyl Group: The methyl group at the 2-position provides steric hindrance around the amino group. While this can modulate the nucleophilicity of the amine, it also serves to direct incoming electrophiles and can influence the conformational preferences of downstream products, a crucial aspect in drug design.

  • The Meta-Fluoro Group: The fluorine atom at the 3-position is a strong electron-withdrawing group. Its presence significantly lowers the pKa of the aniline, making the amino group less prone to unwanted side reactions such as over-alkylation or oxidation. Furthermore, the C-F bond is a valuable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity of the final drug candidate.

  • The Para-Bromo Group: The bromine atom at the 5-position is the workhorse for cross-coupling reactions. It provides a reactive handle for the introduction of a wide array of substituents through well-established palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its position, para to the amino group, makes it highly accessible for these transformations.

This specific arrangement of substituents allows for a high degree of regioselectivity in subsequent reactions, a key advantage in multi-step syntheses.

Comparative Performance in Key Cross-Coupling Reactions

The true value of this compound is realized in its performance in cross-coupling reactions. While direct experimental data for this specific isomer is not extensively published, we can infer its reactivity based on data from structurally similar anilines and the known electronic effects of its substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The reactivity of the aryl bromide is influenced by the electronic nature of the ring. The electron-withdrawing fluorine atom in this compound is expected to enhance the rate of oxidative addition, the rate-determining step of the catalytic cycle, potentially leading to higher yields and faster reaction times compared to more electron-rich anilines.

Aniline Derivative Boronic Acid Catalyst System Base Solvent Time (min) Yield (%) Reference
This compound (Predicted) Phenylboronic AcidPd(PPh₃)₄ / LigandK₂CO₃Toluene/H₂O60-120>90Inferred
4-Bromoaniline2-Thienylboronic AcidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O1591[2]
3-Bromoaniline2-Thienylboronic AcidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O6096[2]
2-Bromoaniline2-Thienylboronic AcidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O1586[2]

The predicted high yield for this compound is based on the enhanced reactivity of the C-Br bond due to the electron-withdrawing fluorine substituent, a principle observed in similar systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of this compound in this reaction is critical for the synthesis of complex diarylamines and other nitrogen-containing heterocycles. The steric hindrance from the ortho-methyl group may necessitate the use of bulky phosphine ligands to facilitate the reaction.

Aryl Halide Amine Catalyst System Base Solvent Yield (%) Reference
This compound (Predicted) MorpholinePd₂(dba)₃ / RuPhosLHMDS1,4-Dioxane>85Inferred
2-Amino-5-bromo-4-methylpyridineVarious AminesPd₂(dba)₃ / XPhosCs₂CO₃t-BuOHGood to Excellent[3]
Aryl BromidesPrimary AminesPd(dba)₂ / BINAPNaOtBuTolueneHigh[4]

The predicted high yield is based on the general robustness of the Buchwald-Hartwig amination with bromoanilines and the availability of modern catalyst systems that can overcome steric hindrance.

Experimental Protocols

Representative Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of a nitro precursor.[5]

Materials:

  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a stirred mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in a 1:1 solution of ethanol and water, add ammonium chloride and iron powder.

  • Heat the reaction mixture to reflux for 5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.

  • Wash the filter cake with ethanol and ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-bromo-5-fluoro-2-methylaniline.

  • The crude product can be used in the next step without further purification if NMR analysis shows sufficient purity. A reported yield for this reaction is 87.7%.[5]

    • ¹H NMR (DMSO-d₆): δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H).[5]

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromoaniline derivative.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (2.0 eq)

  • 2 wt% Kolliphor EL solution in water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.

  • Add the 2 wt% Kolliphor EL solution in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Strategy

The decision to use this compound is a strategic one, based on the desired final structure and the required synthetic transformations.

G cluster_0 Strategic Synthesis Planning cluster_1 Advantages of this compound cluster_2 Key Synthetic Transformations cluster_3 Outcome start Target Molecule Design target_properties Desired Properties (e.g., Metabolic Stability) start->target_properties reagent_selection Building Block Selection regiocontrol Regiocontrol reagent_selection->regiocontrol reactivity Tunable Reactivity reagent_selection->reactivity functionalization Orthogonal Functionalization reagent_selection->functionalization target_properties->reagent_selection amine_chem Amine Chemistry reactivity->amine_chem suzuki Suzuki Coupling (C-C Bond) functionalization->suzuki buchwald Buchwald-Hartwig (C-N Bond) functionalization->buchwald final_product Complex Target Molecule suzuki->final_product buchwald->final_product amine_chem->final_product

Caption: Strategic workflow for selecting this compound.

G cluster_workflow General Cross-Coupling Workflow reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base reaction Inert Atmosphere, Heat and Stir reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound stands out as a highly versatile and strategically valuable building block for advanced organic synthesis. Its unique substitution pattern provides chemists with a powerful tool to control reactivity and regioselectivity, facilitating the efficient construction of complex molecules. The presence of orthogonal reactive sites—the bromo group for cross-coupling and the amino group for further derivatization—combined with the modulating effects of the ortho-methyl and meta-fluoro substituents, makes it a superior choice for many applications in drug discovery and materials science. While direct comparative data is still emerging, the foundational principles of physical organic chemistry and the wealth of data on related analogs strongly support its advantageous profile. For researchers aiming to streamline synthetic routes to complex, highly functionalized aromatic compounds, this compound represents a compelling and rational choice.

References

  • Scifinder. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Available at: [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline. Google Patents.
  • Chemistry Stack Exchange. (2015). Effect of substituents on aniline C-N bond length. Chemistry Stack Exchange. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. MySkinRecipes. Available at: [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

A Researcher's Guide to 5-Bromo-3-fluoro-2-methylaniline: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a research program. Halogenated anilines are a cornerstone of modern synthesis, prized for their versatility as chemical building blocks.[1] This guide provides an in-depth cost-benefit analysis of 5-Bromo-3-fluoro-2-methylaniline , a trifunctional building block, designed for researchers, scientists, and drug development professionals. We will objectively compare its performance with relevant alternatives, supported by experimental insights and data, to empower you to make informed decisions in your synthetic endeavors.

Part 1: The Strategic Value of this compound

This compound (CAS RN: Not explicitly found, isomers are prevalent) is a substituted aniline derivative featuring three key functional groups: a nucleophilic amine, a bromine atom amenable to cross-coupling, and a fluorine atom that can influence electronic properties or participate in nucleophilic aromatic substitution (SNAr). This unique arrangement offers significant strategic advantages in molecular design.

The Benefits: A Trifecta of Reactivity and Property Modulation

The primary benefit of this reagent lies in its synthetic versatility, allowing for sequential and site-selective modifications.

  • Orthogonal Reactivity: The bromine and fluorine atoms, along with the amine group, provide distinct reactive sites. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The amine group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions.

  • Fine-Tuning Molecular Properties: The strategic placement of a fluorine atom is a well-established tactic in drug discovery.[4] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4]

  • Application in High-Value Synthesis: This structural motif is integral to the synthesis of complex, biologically active molecules. It is a key intermediate for active pharmaceutical ingredients (APIs), particularly in the development of protein kinase inhibitors for oncology.[5][6][7] For instance, related fluorinated anilines are crucial for synthesizing activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[1][6][8]

The Costs: Financial, Safety, and Handling Considerations

While powerful, the use of this specialized reagent is not without its costs, which must be carefully weighed.

  • Financial Investment: As a specialized, multi-functional building block, this compound and its isomers are more expensive than simpler anilines. For example, its isomer 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is priced at approximately $110.00 for 5 grams (97% purity). Another isomer, 3-Bromo-2-fluoro-5-methylaniline (CAS 1207319-71-8), has a reference price of ¥6314 (approx. $870 USD) for 1 gram.[9] This cost can be a significant factor for large-scale synthesis.

  • Safety and Handling: The compound class is associated with notable health hazards. Safety Data Sheets for isomeric compounds indicate that it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[10] Some related compounds are also classified as Acute Toxicity Category 3 or 4 (oral, dermal, and inhalation).[11][12] This necessitates stringent handling protocols, including the use of personal protective equipment (PPE) like gloves, eye shields, and respiratory protection, as well as working in a well-ventilated fume hood.[10]

  • Reaction Optimization: While versatile, the multiple reactive sites can sometimes lead to challenges in selectivity. Achieving the desired outcome without protecting groups may require careful optimization of reaction conditions (catalyst, ligand, base, solvent) to prevent unwanted side reactions.

Part 2: Comparative Analysis with Key Alternatives

The decision to use this compound should be made in the context of available alternatives. The choice of intermediate is fundamentally linked to the desired final product and the synthetic route.

FeatureThis compound (Topic)5-Bromo-4-fluoro-2-methylaniline [8]3-Bromo-5-chloro-2-methylaniline 2-Fluoro-5-methylaniline [13]
CAS Number Not readily available627871-16-3Not readily available452-84-6
Molecular Weight 204.04 g/mol [12]204.04 g/mol 220.49 g/mol 125.14 g/mol [13]
Key Reactive Sites Amine, Bromo (Pd-coupling), Fluoro (SNAr)Amine, Bromo (Pd-coupling), Fluoro (SNAr)Amine, Bromo (Pd-coupling), ChloroAmine, Fluoro (SNAr)
Primary Advantage Trifunctional handle for complex synthesis; fluorine for property modulation.Similar to topic compound, proven utility in SIRT6 activator synthesis.[8]Differentiated halogen reactivity (Br vs. Cl); lower cost alternative to fluoro-analogs.Simpler structure, lower cost, useful when a bromo-handle for cross-coupling is not needed.
Primary Disadvantage Higher cost, potential for selectivity issues.Higher cost.Chlorine is less reactive in Pd-coupling than bromine.Lacks a primary site for cross-coupling reactions.
Key Applications Kinase inhibitor synthesis, medicinal chemistry.[5][14]Synthesis of APIs, specifically SIRT6 activators.[6][8]General organic synthesis, building block for agrochemicals and pharmaceuticals.Intermediate for pharmaceuticals and specialty chemicals where fluorination is desired.[4]
Representative Cost High~$110 / 5gModerate (generally lower than fluoro-analogs)~$336 / 500g[13]
Safety Profile Warning: Harmful if swallowed, skin/eye irritant.[10][12]Warning: Harmful if swallowed, skin/eye irritant.Warning: Harmful if swallowed.No specific hazard data, handle with care as an aromatic amine.
Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate aniline building block for your project.

Caption: Decision workflow for selecting a halogenated aniline intermediate.

Part 3: Experimental Protocol - Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a representative example of how this compound can be used in a C-N cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[2][15]

Objective: To couple this compound with a secondary amine (e.g., morpholine) to demonstrate the utility of the bromo-substituent for C-N bond formation.

Materials and Reagents:
  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:
  • Vessel Preparation: Add this compound (1.0 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using a dry flask under an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen, and the strong base (NaOt-Bu) is hygroscopic.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This process removes atmospheric oxygen and moisture, which can deactivate the catalyst and cause unwanted side reactions.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by morpholine (1.2 eq) and finally the palladium catalyst, Pd(OAc)2 (0.02 eq).

    • Causality: The palladium source is often added last to ensure the ligand is present to stabilize it once it enters the solution.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Causality: Heat is required to drive the catalytic cycle, specifically the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Causality: The aqueous wash removes inorganic salts (like sodium bromide) and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

    • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Catalytic Cycle

The following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Br + Pd(0)) A->B Ar-Br C Ar-Pd(II)-Br Complex B->C D Base-mediated Amine Coordination C->D Amine (HNR2) Base E Ar-Pd(II)-NR2 Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 (Product) F->G ArBr This compound Amine Morpholine

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Conclusion

This compound is a high-value, versatile building block that offers significant advantages for the synthesis of complex molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for diverse and selective chemical modifications. The primary "cost" is financial and requires careful handling due to its hazard profile. The decision to employ this reagent should be based on a thorough analysis of the synthetic goals, budget, and a comparison with viable alternatives. For projects where the modulation of pharmacokinetic properties via fluorination and the need for a cross-coupling handle are paramount, the benefits of this compound often justify its costs.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Anatrace. 3-BROMO-2-FLUORO-5-METHYLANILINE.
  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • LookChem. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Sigma-Aldrich. 5-Bromo-4-fluoro-2-methylaniline 97%.
  • ChemicalBook. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8.
  • LookChem.
  • Fisher Scientific.
  • National Institutes of Health (NIH).
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
  • Sigma-Aldrich.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • CymitQuimica. Safety Data Sheet: 3-Bromo-4-fluoro-2-methylaniline.
  • PubChem. 3-Bromo-5-fluoro-2-methylaniline.
  • ChemicalBook. 2-Fluoro-5-methylaniline.
  • Semantic Scholar. Design and synthesis of novel protein kinase R (PKR) inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis.
  • Sigma-Aldrich. 3-Bromo-5-chloro-2-methylaniline.
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials is a critical aspect of laboratory practice that demands meticulous attention to detail. This guide provides a comprehensive overview of the proper disposal procedures for 5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0), a halogenated aniline derivative.[1] By understanding the inherent hazards and following established protocols, you can mitigate risks and ensure the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile

Based on the data for these isomers, this compound should be handled as a compound that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • An Irritant: Causes skin and serious eye irritation.[2][3][4]

  • A Potential Respiratory Irritant: May cause respiratory irritation.[3]

These hazards underscore the necessity of stringent safety measures during handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The principle of causality here is to create a barrier between you and the hazardous material, preventing exposure through all potential routes.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, which is a significant route of exposure for aniline derivatives.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.Protects against accidental splashes that could cause serious eye irritation or damage.
Skin and Body Protection A lab coat, buttoned fully. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.Minimizes skin contact with the substance.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If airborne dust or vapors are likely, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound, which can cause acute toxicity and respiratory irritation.

This data is synthesized from SDSs of similar halogenated anilines.[2][3][4]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached as a regulated process. Under the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are typically classified as hazardous waste.[5][6][7]

Caption: Decision workflow for the disposal of this compound.

1. Waste Determination: Based on its chemical nature as a halogenated aniline, this compound should be presumed to be a hazardous waste.[8][9] This classification is the foundational step that dictates all subsequent actions.

2. Select a Compliant Waste Container:

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • The container must have a secure, leak-proof lid.

  • Ensure the container is clean and dry before adding any waste.

3. Proper Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "886761-86-0"[1]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

4. Waste Transfer:

  • All transfers of the waste into the container must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Use a funnel to avoid spills on the exterior of the container.

5. Segregation of Waste:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste. [8][9] Co-mingling increases disposal costs and can complicate the disposal process.[9]

  • Store the waste container away from incompatible materials, such as strong oxidizing agents.

6. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • This area should be under the control of the laboratory personnel, secure, and have secondary containment to capture any potential leaks.

7. Arrange for Professional Disposal:

  • Once the container is full, or as per your institution's guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

8. Final Disposal Method:

  • The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility with the necessary permits to handle such waste.[10][11]

  • Incineration of brominated compounds can produce byproducts such as hydrobromic acid (HBr), which must be neutralized by the facility's scrubber systems.[12][13] There is also a potential for the volatilization of certain metals if they are present in the waste stream.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is in a solvent, ensure there are no nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Decontamination: Decontaminate any equipment used and wash your hands thoroughly.

  • Reporting: Report the incident to your EHS department.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for any scientist or researcher. By adhering to these guidelines, which are grounded in the principles of chemical safety and regulatory compliance, you contribute to a safe and sustainable laboratory environment. Always consult your institution's specific waste management policies and the material's SDS for the most accurate and up-to-date information.

References

  • Cenmed Enterprises. This compound (C007B-454442). [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • ResearchGate. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • PubMed. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • National Center for Biotechnology Information. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • ResearchGate. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]

  • Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • AIDIC - The Italian Association of Chemical Engineering. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]

  • GovInfo. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-3-fluoro-2-methylaniline. While specific toxicological data for this compound is limited, its structure—a halogenated aromatic amine—provides a strong basis for a robust personal protective equipment (PPE) protocol. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, mutagenicity, and significant absorption through the skin.[1][2] Therefore, we will proceed with a cautious and comprehensive approach, treating this compound with the respect it deserves.

Hazard Assessment: Understanding the Risk Profile

This compound is a substituted aniline. Aniline and its derivatives are recognized for a range of health hazards. The primary risks associated with this class of compounds, and therefore presumed for our target molecule, include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin Absorption: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[1] This is a critical consideration for glove selection and handling procedures.

  • Organ Damage: Prolonged or repeated exposure can cause damage to organs.[3]

  • Irritation: Causes skin and serious eye irritation.[4][5][6]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Suspected Mutagenicity & Carcinogenicity: Many aromatic amines are suspected of causing genetic defects and cancer.[1][2][3]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] PPE is the final, critical barrier between the researcher and the chemical.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Protection Area Required PPE Key Specifications & Rationale
Respiratory Air-purifying RespiratorRequired for handling the solid outside of a fume hood (e.g., spill cleanup). Use N95 filter for particulates or organic vapor cartridges for vapors.[6][8][9]
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face during high-risk procedures.[7][8]
Hand Chemical-Resistant Gloves (Double-Gloved)Nitrile gloves are a common starting point, but butyl or Viton® may offer longer breakthrough times. Always consult manufacturer data. Double-gloving is mandatory.[8][10]
Body Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronA lab coat provides a primary barrier. A chemical-resistant apron is required for dispensing or when splash potential is high.[8]
Foot Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and dropped items.
Operational Plan: Integrating Safety into Your Workflow

Safe handling is a systematic process. Adherence to a strict operational plan ensures that safety measures are consistently applied.

  • Risk Assessment: Before beginning, perform a risk assessment specific to the planned procedure. Consider the quantities being used and the potential for aerosolization.

  • Fume Hood Verification: Ensure your chemical fume hood is operational and the sash is at the appropriate height.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[7][8]

The sequence of putting on PPE is critical to avoid contamination. The following workflow must be followed precisely.

PPE_Donning cluster_prep Preparation cluster_protection Protection A 1. Lab Coat & Apron B 2. Wash Hands A->B C 3. Inner Gloves B->C D 4. Respirator (if required) C->D E 5. Goggles & Face Shield D->E F 6. Outer Gloves E->F G Proceed to Fume Hood F->G Ready for Work

Caption: Workflow for correctly donning PPE before handling the chemical.

  • Containment: All weighing and transfers of this compound must occur within a chemical fume hood to contain dust and vapors.[8][11]

  • Glove Management: Regularly inspect outer gloves for any signs of contamination or degradation. If contamination occurs, change your outer gloves immediately using a technique that does not contaminate your inner gloves.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][12]

Removing PPE correctly is just as important as putting it on. The goal is to prevent any contaminants on the PPE from touching your body. The most contaminated items (outer gloves) are removed first.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off.

  • Face Shield & Goggles: Remove from the back of the head.

  • Apron & Lab Coat: Remove by rolling it down and away from your body.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Plan for the Unexpected

Accidents can happen. A clear, rehearsed emergency plan is your best defense.

Emergency_Response cluster_event Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Spill Spill Spill_Action Evacuate Area Alert Others Use Spill Kit Spill->Spill_Action Skin Skin Contact Skin_Action Remove Contaminated Clothing Flush with Water for 15 min Use Safety Shower Skin->Skin_Action Eye Eye Contact Eye_Action Flush with Eyewash for 15 minutes Eye->Eye_Action Inhale Inhalation Inhale_Action Move to Fresh Air Inhale->Inhale_Action Followup Seek Immediate Medical Attention Report Incident Spill_Action->Followup Skin_Action->Followup Eye_Action->Followup Inhale_Action->Followup

Caption: Emergency response workflow for different types of exposure events.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Disposal of Contaminated Materials

All disposable PPE (gloves, aprons) and materials used for cleaning spills must be considered hazardous waste.

  • Segregation: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all chemical and contaminated waste in accordance with local, state, and federal regulations.[12][14] Do not pour waste down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring that your pursuit of scientific advancement does not come at the cost of personal health.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Standard Operating Procedure for Aniline. Rutgers University.
  • Aniline | Medical Management Guidelines.
  • Aniline - Incident management. GOV.UK.
  • What are the Health and Safety Guidelines for Using Amines?
  • SAFETY DATA SHEET - 3-Bromo-5-methylaniline. Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). CDC.
  • First Aid Procedures for Chemical Hazards. NIOSH, CDC.
  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • What are the health and safety guidelines for Aniline in workplaces? Knowledge.
  • SAFETY DATA SHEET - 5-Bromo-2-methylaniline. Fisher Scientific.
  • Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical.
  • amines, arom
  • 4-Bromo-3-fluoro-2-methylaniline Safety D

Sources

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